6-Chloro-1-(4-chlorophenyl)-1-oxohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-(4-chlorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENOQTJUTYTSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622008 | |
| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188851-40-3 | |
| Record name | 6-Chloro-1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
CAS Number: 188851-40-3
Introduction
This technical guide provides a comprehensive overview of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a halogenated aromatic ketone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide covers the physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, analytical data interpretation based on analogous compounds, and a prospective outlook on its potential biological activities.
Physicochemical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| Appearance | Solid | |
| Boiling Point | 363.284 °C at 760 mmHg | |
| Density | 1.166 g/cm³ | |
| Flash Point | 153.536 °C | |
| LogP | 4.32190 |
Synthesis: Experimental Protocol
The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3][4]
Reaction Scheme:
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser outlet is connected to a gas trap to handle the evolving HCl gas.
-
Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow and careful addition of anhydrous aluminum chloride with stirring to form a suspension.
-
Addition of Acyl Chloride: 6-Chlorohexanoyl chloride is dissolved in anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath).
-
Addition of Chlorobenzene: Chlorobenzene is added to the dropping funnel and then added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of crushed ice, followed by concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Workflow Diagram:
Analytical Data (Based on Analogous Compounds)
Due to the limited availability of specific spectral data for this compound in the public domain, the following interpretations are based on data from closely related compounds and the expected spectral characteristics.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.4-8.0 ppm as two doublets. The methylene protons of the hexanoyl chain will appear as multiplets in the upfield region (δ 1.5-3.1 ppm). The methylene group adjacent to the carbonyl will be the most downfield-shifted, while the methylene group attached to the chlorine atom will also be downfield relative to the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 198-200 ppm. The aromatic carbons will appear in the δ 128-140 ppm region. The carbons of the alkyl chain will be observed in the upfield region, with the carbon attached to the chlorine atom typically appearing around δ 45 ppm.
4.2. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.0398 g/mol for the most abundant isotopes). Due to the presence of two chlorine atoms, characteristic isotopic patterns (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve cleavage at the acyl-aryl bond and within the alkyl chain.
4.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Potential Biological Activity and Applications
5.1. Antimicrobial Activity
Halogenated ketones and chalcones have been reported to exhibit antimicrobial properties. The presence of the chlorophenyl and chloroalkyl moieties may confer antibacterial and antifungal activities. Further screening against a panel of pathogenic bacteria and fungi would be necessary to validate this potential.
5.2. Cytotoxic and Anticancer Potential
Chlorophenyl ketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation. For instance, some chloromethyl ketone derivatives are known inhibitors of human chymase.[5] Structure-activity relationship studies of a series of haloalkanoylbenzene derivatives could elucidate the key structural features for cytotoxic activity.
Logical Relationship of Potential Biological Evaluation:
References
- 1. doubtnut.com [doubtnut.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound this compound. The information is presented to be a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
This compound is a chemical compound with the molecular formula C12H14Cl2O.[1] Its molecular weight is approximately 245.15 g/mol .[1][2][3][4] Below is a summary of its key physical properties.
| Property | Value | Unit | Notes |
| Molecular Formula | C12H14Cl2O | [1] | |
| Molecular Weight | 245.149 | g/mol | [1] |
| Boiling Point | 363.284 | °C | at 760 mmHg[1] |
| Density | 1.166 | g/cm³ | [1] |
| Flash Point | 153.536 | °C | [1] |
| Vapor Pressure | 0 | mmHg | at 25°C[1] |
| LogP (Octanol-Water Partition Coefficient) | 4.32190 | [1] | |
| Polar Surface Area (PSA) | 17.07000 | Ų | [1] |
Experimental Protocols
1. Determination of Melting Point:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in the melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
2. Determination of Boiling Point:
-
Apparatus: Distillation apparatus, including a flask, condenser, thermometer, and heating mantle.
-
Procedure: The compound is placed in the distillation flask. The apparatus is assembled, and the compound is heated. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For measurements at pressures other than 760 mmHg, a nomograph can be used to correct the boiling point.
3. Determination of Density:
-
Apparatus: Pycnometer or a densitometer.
-
Procedure (using a pycnometer): The pycnometer is first weighed empty, then filled with a reference liquid of known density (e.g., water) and weighed again. Finally, the pycnometer is emptied, dried, filled with the sample compound, and weighed. The density of the sample is then calculated based on these weights and the known density of the reference liquid.
4. Determination of Solubility:
-
Procedure: A known amount of the solvent is placed in a flask at a constant temperature. Small, measured amounts of the solute (this compound) are added incrementally with stirring until no more solute dissolves, and a saturated solution is formed. The concentration of the dissolved solute is then determined, often by spectroscopic methods or by evaporating the solvent and weighing the residue. While specific data is unavailable, related compounds are noted to be soluble in chlorinated hydrocarbons such as chloroform and methylene chloride.
Logical Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE | 710339-81-4 [chemicalbook.com]
- 3. 710339-81-4 CAS MSDS (6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 6-CHLORO-1-(3-CHLOROPHENYL)-1-OXOHEXANE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is a halogenated aromatic ketone. This technical guide aims to provide a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and a discussion of the potential biological significance of related compounds. Due to the limited availability of published experimental data for this specific molecule, this guide also outlines a theoretical experimental protocol for its synthesis and characterization based on established chemical principles.
Molecular Structure and Properties
This compound possesses a molecular structure characterized by a hexanoyl chain attached to a 4-chlorophenyl group, with a chlorine atom at the terminal (6th) position of the alkyl chain.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 188851-40-3 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol |
| Boiling Point | 363.284 °C at 760 mmHg |
| Flash Point | 153.536 °C |
| Density | 1.166 g/cm³ |
| LogP | 4.32 |
Synthesis and Experimental Protocols
The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5] The chlorine substituent on the benzene ring is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.[2][3]
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Theoretical)
Materials:
-
6-chlorohexanoic acid
-
Thionyl chloride (SOCl₂)
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 6-chlorohexanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorohexanoic acid.
-
Slowly add an excess of thionyl chloride at room temperature.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 6-chlorohexanoyl chloride.
Step 2: Friedel-Crafts Acylation
-
In a three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 6-chlorohexanoyl chloride in dry dichloromethane to the suspension.
-
To this mixture, add chlorobenzene dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization (Predicted)
While no experimental spectra for this compound are currently available in the public domain, the expected spectral data can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (two doublets), a triplet for the methylene group adjacent to the carbonyl, a triplet for the methylene group attached to the chlorine, and multiplets for the other methylene groups in the alkyl chain. |
| ¹³C NMR | A signal for the carbonyl carbon, signals for the aromatic carbons (including the ipso-, ortho-, meta-, and para-carbons of the 4-chlorophenyl ring), and signals for the six carbons of the hexanoyl chain. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone, C-H stretching and bending vibrations for the aromatic and aliphatic parts, and C-Cl stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation patterns would likely show cleavage at the acyl-aryl bond and loss of the chloroalkyl chain. |
Potential Biological Significance
While there is no specific biological data for this compound, the broader class of chlorophenyl ketones and long-chain aryl ketones has been investigated for various biological activities.
-
Antimicrobial Activity: Various derivatives of chlorophenyl ketones have demonstrated antibacterial and antifungal properties.[6][7][8] The presence of the halogenated phenyl ring and the ketone functional group are often associated with antimicrobial effects.
-
Cytotoxic Effects: Some long-chain aryl ketones have been shown to exhibit cytotoxic activity against cancer cell lines.[9] The lipophilic nature of the alkyl chain can facilitate membrane interaction, potentially leading to cytotoxic effects.
Further research would be necessary to determine if this compound exhibits similar biological activities.
Conclusion
This technical guide provides a summary of the known properties of this compound and a theoretical framework for its synthesis and characterization. The proposed Friedel-Crafts acylation route is a standard and reliable method for the preparation of such aryl ketones. While experimental data for this specific molecule is scarce, the information provided herein, based on established chemical principles and data from related compounds, offers a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules. Future experimental work is required to validate the proposed synthetic protocol and to explore the spectroscopic and biological properties of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. doubtnut.com [doubtnut.com]
- 3. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. doubtnut.com [doubtnut.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. Bis-aryl-α,β-unsaturated ketone (ABK) chaperonin inhibitors exhibit selective cytotoxicity to colorectal cancer cells that correlates with levels of aberrant HSP60 in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)hexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and currently understood biological context of 6-Chloro-1-(4-chlorophenyl)hexan-1-one. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This section summarizes the key chemical identifiers and physical properties of 6-Chloro-1-(4-chlorophenyl)hexan-1-one. The data has been compiled from various chemical databases and is presented for easy reference.
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-(4-chlorophenyl)hexan-1-one | N/A |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.149 g/mol | [1] |
| Boiling Point | 363.284 °C at 760 mmHg | N/A |
| Density | 1.166 g/cm³ | N/A |
| LogP | 4.32190 | N/A |
| Vapor Pressure | 0 mmHg at 25°C | N/A |
| Flash Point | 153.536 °C | N/A |
Synthesis and Experimental Protocols
Two primary synthetic routes for 6-Chloro-1-(4-chlorophenyl)hexan-1-one have been identified in the literature. The following sections provide detailed experimental protocols for each method.
Synthesis Route 1: From 1-Chloro-4-iodobenzene and 6-chlorohexanoyl chloride
This method involves the reaction of 1-Chloro-4-iodobenzene with 6-chlorohexanoyl chloride.
Experimental Protocol:
-
Preparation of the Organomanganese Reagent: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, 1-chloro-4-iodobenzene would be dissolved in anhydrous diethyl ether. The solution would be cooled to a low temperature (typically -78 °C). n-Butyllithium would then be added dropwise to perform a lithium-halogen exchange, forming the corresponding aryllithium species. Subsequently, a solution or suspension of manganese(II) iodide in diethyl ether would be added to transmetalate the aryllithium to an organomanganese reagent.
-
Acylation: 6-chlorohexanoyl chloride, dissolved in anhydrous diethyl ether, would then be added slowly to the solution of the organomanganese reagent at a low temperature.
-
Quenching and Work-up: After the reaction is complete (monitored by a suitable technique like TLC), the reaction mixture would be quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer would be extracted with diethyl ether. The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product would likely be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 6-chloro-1-(4-chlorophenyl)hexan-1-one.
Caption: Synthesis of 6-Chloro-1-(4-chlorophenyl)hexan-1-one from 1-Chloro-4-iodobenzene.
Synthesis Route 2: From 1-(4-chlorophenyl)cyclohexan-1-ol
This alternative synthesis starts from 1-(4-chlorophenyl)cyclohexan-1-ol.
Experimental Protocol:
A detailed experimental protocol for this specific transformation is not available in the reviewed literature. The general transformation would involve a regioselective ring-opening and functional group manipulation. A plausible, though speculative, multi-step sequence could be envisioned, but a direct, cited protocol is not available. Researchers interested in this route would need to consult literature on similar ring-opening reactions of substituted cyclohexanols.
References
An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines a probable synthesis methodology, and presents a generalized experimental workflow.
Chemical Identity and Properties
This compound is a halogenated ketone with the chemical formula C12H14Cl2O[1]. Its chemical structure consists of a chlorophenyl group attached to a hexanone backbone, with a chlorine atom at the 6-position of the hexane chain.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C12H14Cl2O | [1] |
| Molecular Weight | 245.149 g/mol | [1] |
| CAS Number | 188851-40-3 | [1] |
| Boiling Point | 363.284 °C at 760 mmHg | [1] |
| Flash Point | 153.536 °C | [1] |
| Density | 1.166 g/cm³ | [1] |
| LogP | 4.32190 | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electrophilic acylium ion, generated from 6-chlorohexanoyl chloride and the Lewis acid, attacks the electron-rich chlorobenzene ring, leading to the formation of the desired ketone. Due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring, the para-substituted product is expected to be the major isomer formed.
General Experimental Protocol for Friedel-Crafts Acylation
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Reactants: Chlorobenzene is added to the flask, and the mixture is cooled in an ice bath. 6-chlorohexanoyl chloride is then added dropwise from the dropping funnel with constant stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure the completion of the reaction.
-
Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a dilute sodium bicarbonate solution and then with water.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Signaling Pathways and Biological Activity
Currently, there is a notable absence of published literature detailing the specific biological activity or the mechanism of action for this compound. Extensive searches of scientific databases did not yield any studies investigating its interaction with biological targets, such as enzymes or receptors. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.
Conclusion
This technical guide has summarized the available chemical and physical data for this compound and outlined a probable synthetic route. The provided information serves as a foundational resource for researchers. The lack of data on the biological activity of this compound highlights an area for future investigation, which could uncover novel pharmacological properties.
References
Technical Guide: Physicochemical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed overview of the physicochemical properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, with a primary focus on its boiling point. The document outlines key physical data, presents a comprehensive experimental protocol for boiling point determination, and includes a logical workflow for the characterization of this compound. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis, analysis, and drug development.
Introduction
This compound is a halogenated aromatic ketone of interest in synthetic organic chemistry and potentially as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties, such as the boiling point, is fundamental for its purification, handling, and scale-up in a laboratory or industrial setting. The boiling point, in particular, is a critical parameter for purification by distillation and is indicative of the substance's volatility and the strength of its intermolecular forces.
Ketones, in general, exhibit boiling points that are higher than alkanes of similar molecular weight due to the presence of a polar carbonyl group, which leads to dipole-dipole interactions.[1][2] However, they typically have lower boiling points than corresponding alcohols, as they cannot act as hydrogen bond donors.[3] The boiling point increases with the size of the molecule due to stronger van der Waals dispersion forces.[4]
Physicochemical Data
The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Boiling Point | 363.284 °C at 760 mmHg | [5] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [5] |
| Molecular Weight | 245.149 g/mol | [5] |
| Density | 1.166 g/cm³ | [5] |
| Flash Point | 153.536 °C | [5] |
| Vapor Pressure | 0 mmHg at 25 °C | [5] |
| LogP | 4.32190 | [5] |
Experimental Protocol: Boiling Point Determination by Distillation
The following protocol details the determination of the boiling point of this compound using the simple distillation method. This method is suitable when a sufficient quantity of the sample is available for purification and boiling point measurement.[6]
3.1. Materials and Equipment
-
Round-bottom flask (distilling flask), appropriately sized for the sample volume
-
Heating mantle or oil bath
-
Clamps and retort stand
-
Distillation head (still head)
-
Thermometer (calibrated) with adapter
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Boiling chips or magnetic stir bar and stirrer
-
Tubing for condenser water
-
Barometer
3.2. Procedure
-
Apparatus Setup:
-
Place a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Add the sample of this compound to the flask, filling it to approximately one-half to two-thirds of its volume.
-
Securely clamp the neck of the flask to a retort stand.
-
Fit the distillation head into the neck of the flask.
-
Insert the thermometer into the thermometer adapter on the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.[6]
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp.
-
Connect the tubing to the condenser for cooling water, with the water inlet at the lower arm and the outlet at the upper arm.
-
Place the receiving flask at the outlet of the condenser.
-
Position the heating mantle or oil bath under the distilling flask.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the sample gently.
-
Observe the sample as it begins to boil and the vapors rise into the distillation head.
-
Monitor the temperature on the thermometer. The temperature will rise and then stabilize as the vapor of the pure substance surrounds the thermometer bulb.
-
Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point.
-
Continue to collect the distillate until a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Data Recording:
-
Record the stable temperature observed during distillation.
-
Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.
-
3.3. Safety Precautions
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ensure all glassware joints are securely clamped and sealed.
-
Never heat a closed system.
Compound Characterization Workflow
The following diagram illustrates a typical workflow for the characterization and purity assessment of a synthesized compound like this compound in a drug development context.
Caption: Workflow for the synthesis, purification, and characterization of a chemical intermediate.
References
"6-Chloro-1-(4-chlorophenyl)-1-oxohexane" density
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the density of the chemical compound this compound, including its reported value and detailed experimental protocols for its determination. Furthermore, a logical workflow for the synthesis and biological evaluation of related compounds is presented, offering valuable insights for researchers in the field of drug discovery and development.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Reference |
| Density | 1.166 g/cm³ | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.149 g/mol | [1] |
| Boiling Point | 363.284 °C at 760 mmHg | [1] |
| Flash Point | 153.536 °C | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| LogP | 4.32190 | [1] |
Experimental Protocols for Density Determination
The accurate determination of a compound's density is crucial for its characterization. Below are detailed methodologies for commonly employed techniques for solid compounds like this compound.
Gas Pycnometry
Gas pycnometry is a highly accurate method for determining the skeletal density of a solid by measuring the volume of the solid material, excluding any open pores.[1][2][3]
-
Principle: This technique is based on Archimedes' principle of fluid displacement, using a gas, typically helium, as the displacement medium.[3][4] The volume of the solid is determined by measuring the pressure change of the gas in a calibrated chamber with and without the sample.
-
Apparatus: A gas pycnometer, which consists of a sample chamber, a reference chamber of known volume, a pressure transducer, and a gas inlet and outlet.
-
Procedure:
-
Calibrate the instrument using a standard of known volume.
-
Weigh the sample of this compound accurately.
-
Place the sample in the sample chamber and seal it.
-
Pressurize the reference chamber with helium to a predetermined pressure.
-
Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.
-
Measure the final equilibrium pressure.
-
The volume of the sample is calculated using the ideal gas law, based on the initial and final pressures and the known volumes of the chambers.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
Gravimetric Buoyancy Method (Archimedes' Principle)
This classic method determines the density of a solid by measuring its weight in air and its apparent weight when submerged in a liquid of known density.[4][5]
-
Principle: Archimedes' principle states that the buoyant force on a submerged object is equal to the weight of the fluid displaced by the object.
-
Apparatus: An analytical balance with a hook or a density determination kit, a beaker, a thermometer, and an auxiliary liquid of known density (e.g., distilled water or ethanol) in which the compound is insoluble.
-
Procedure:
-
Weigh the solid sample of this compound in the air (W_air).
-
Suspend the sample from the hook of the balance and immerse it completely in the auxiliary liquid of known density (ρ_liquid) at a recorded temperature.
-
Record the apparent weight of the submerged sample (W_liquid).
-
Calculate the volume of the sample (V_sample) using the formula: V_sample = (W_air - W_liquid) / ρ_liquid
-
Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = W_air / V_sample
-
Logical Workflow for Synthesis and Evaluation
Caption: A logical workflow for the synthesis and biological evaluation of novel chemical entities.
References
Technical Guide on 6-Chloro-1-(4-chlorophenyl)-1-oxohexane for Laboratory Use
Disclaimer: This document is a technical guide compiled from available chemical data and general safety principles. A complete, official Safety Data Sheet (SDS) for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane (CAS No: 188851-40-3) was not publicly available at the time of writing. This guide is intended for use by researchers, scientists, and drug development professionals and should be supplemented with institutional safety protocols and a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This section summarizes the known physical and chemical properties of this compound. The data is aggregated from publicly available sources.
| Property | Value | Source |
| CAS Number | 188851-40-3 | LookChem[1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | LookChem[1] |
| Molecular Weight | 245.149 g/mol | LookChem[1] |
| Boiling Point | 363.284 °C at 760 mmHg | LookChem[1] |
| Flash Point | 153.536 °C | LookChem[1] |
| Density | 1.166 g/cm³ | LookChem[1] |
| Vapor Pressure | 0 mmHg at 25°C | LookChem[1] |
| LogP (Octanol-Water Partition Coefficient) | 4.32190 | LookChem[1] |
| Polar Surface Area (PSA) | 17.07 Ų | LookChem[1] |
Hazard Identification and Safety Precautions
An official GHS classification for this specific compound is not available. However, based on its structure (a chlorinated aromatic ketone), general precautions should be taken.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Long-term exposure effects are unknown.
-
Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or goggles.
-
Wear a lab coat.
-
-
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
General Experimental Workflow for Handling Chemical Compounds
The following diagram illustrates a general workflow for safely handling chemical compounds like this compound in a laboratory setting. This is a generalized protocol and should be adapted to specific experimental needs.
Caption: A generalized workflow for handling chemical reagents in a laboratory setting.
First Aid Measures
In the absence of a specific SDS, the following general first aid measures are recommended in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride may be generated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Spillage and Disposal
The following diagram outlines a logical relationship for responding to a chemical spill.
Caption: A decision-making flowchart for responding to a chemical spill in a laboratory.
-
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
Note on Experimental Protocols and Signaling Pathways
The user's request for detailed experimental protocols and signaling pathways is outside the scope of a Safety Data Sheet or a general technical guide on a chemical's safety.
-
Experimental Protocols: These are specific to a particular research application (e.g., a synthetic procedure, a biological assay) and would be found in peer-reviewed scientific literature or internal research and development documents.
-
Signaling Pathways: The interaction of this compound with biological systems and its potential effects on cellular signaling pathways are subjects of pharmacological and toxicological research and are not typically included in safety documentation unless it is a well-characterized drug or toxin. As of now, there is no publicly available information on the specific biological activity of this compound.
References
An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
Disclaimer: The spectral data presented in this document is predicted based on the chemical structure of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and has not been derived from experimental measurements.
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a chlorophenyl group attached to a six-carbon chain with a terminal chlorine atom, makes it a potential intermediate in organic synthesis, particularly for the development of more complex molecules in the fields of pharmaceuticals and materials science. This guide provides a detailed overview of its predicted spectral data, a plausible experimental protocol for its synthesis, and a workflow for its characterization.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| 7.45 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| 3.55 | Triplet | 2H | -CH₂-Cl |
| 2.95 | Triplet | 2H | -CO-CH₂- |
| 1.80 | Quintet | 2H | -CH₂-CH₂-Cl |
| 1.70 | Quintet | 2H | -CO-CH₂-CH₂- |
| 1.45 | Sextet | 2H | -CH₂-CH₂-CH₂- |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | Carbonyl carbon (C=O) |
| 139.0 | Aromatic quaternary carbon attached to the carbonyl group |
| 135.0 | Aromatic quaternary carbon attached to chlorine |
| 130.0 | Aromatic CH carbons ortho to the carbonyl group |
| 129.0 | Aromatic CH carbons meta to the carbonyl group |
| 45.0 | -CH₂-Cl |
| 38.5 | -CO-CH₂- |
| 32.5 | -CH₂-CH₂-Cl |
| 26.5 | -CH₂-CH₂-CH₂- |
| 24.0 | -CO-CH₂-CH₂- |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3050 | Medium | Aromatic C-H stretch |
| 2940-2860 | Medium | Aliphatic C-H stretch |
| 1685 | Strong | C=O (ketone) stretch |
| 1590, 1485 | Medium-Strong | Aromatic C=C stretch |
| 1100-1085 | Strong | C-Cl (aryl) stretch |
| 750-650 | Strong | C-Cl (alkyl) stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 244/246/248 | 30:20:3 | [M]⁺ (Molecular ion) |
| 139/141 | 100 | [Cl-C₆H₄-CO]⁺ (Base peak) |
| 111/113 | 40 | [Cl-C₆H₄]⁺ |
| 91 | 15 | [C₅H₁₀Cl]⁺ |
| 75 | 20 | [C₆H₃]⁺ |
Experimental Protocols
A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath. A solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension.
-
Addition of Chlorobenzene: Chlorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
"6-Chloro-1-(4-chlorophenyl)-1-oxohexane" commercial suppliers
An In-depth Technical Guide to 6-Chloro-1-(4-chlorophenyl)-1-oxohexane for Research Professionals
This guide serves as a core technical resource for researchers, scientists, and drug development professionals interested in this compound (CAS No: 188851-40-3). Due to the specialized nature of this compound, publicly available data regarding its biological activity and detailed experimental applications are limited. This document focuses on the foundational information required to procure and initiate research: commercial availability and fundamental physicochemical properties.
Physicochemical Properties
Key physical and chemical data for this compound are summarized below. This information is essential for experimental design, including solvent selection, and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄Cl₂O | LookChem[1] |
| Molecular Weight | 245.149 g/mol | LookChem[1] |
| Boiling Point | 363.284 °C at 760 mmHg | LookChem[1] |
| Density | 1.166 g/cm³ | LookChem[1] |
| Flash Point | 153.536 °C | LookChem[1] |
| LogP | 4.32190 | LookChem[1] |
| Vapor Pressure | 0 mmHg at 25°C | LookChem[1] |
Commercial Suppliers and Procurement
The acquisition of high-purity chemical compounds is a critical first step in any research endeavor. This compound is available from several specialized chemical suppliers. The table below provides a comparative summary of offerings from various vendors.[1] Prices are subject to change and should be verified directly with the supplier.
| Supplier | Purity | Available Quantities & Example Pricing |
| Rieke Metals | 97% | 1g (
|
| Matrix Scientific | Not Specified | 1g (
|
| Crysdot | 95+% | 5g ($582.00)[1] |
| American Custom Chemicals Corporation | 95.00% | 1G (
|
Experimental Protocols and Applications
Researchers planning to use this compound should anticipate the need to develop and validate their own experimental protocols for synthesis, purification, and biological assays. The general workflow for such an undertaking is outlined below.
Workflow for New Compound Evaluation
The following diagram illustrates a typical workflow for sourcing, validating, and initiating studies with a specialized chemical like this compound.
Caption: General workflow for research and development using a procured chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for an academic and professional audience. The compounds described herein are for research use only.
Core Compound: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This compound is a halogenated aromatic ketone. While extensive peer-reviewed literature on the biological activity of this specific compound is limited, its structural motifs are of significant interest in medicinal chemistry. The presence of a 4-chlorophenyl group and a reactive chloro-hexane chain suggests its potential as an intermediate in the synthesis of more complex molecules and as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Boiling Point | 363.28 °C at 760 mmHg | [1] |
| Flash Point | 153.54 °C | [1] |
| Density | 1.166 g/cm³ | [1] |
| LogP | 4.32 | [1] |
Synthesis of Related Compounds: A Methodological Overview
General Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of an aryl ketone, which can be adapted for the synthesis of this compound from chlorobenzene and 6-chlorohexanoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (or other suitable aryl starting material)
-
6-Chlorohexanoyl chloride (or other suitable acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and suspend it in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.
-
To this mixture, add chlorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities of Structurally Related Compounds
While specific biological data for this compound is not available, research on compounds containing the 1-(4-chlorophenyl)ketone scaffold has revealed a range of biological activities. These findings suggest potential areas of investigation for the title compound and its derivatives.
Anticancer Activity
Several studies have reported the anticancer properties of molecules incorporating a 1-(4-chlorophenyl) moiety. For instance, derivatives of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One of the most potent compounds from this series demonstrated IC₅₀ values ranging from 5.1 to 10.1 μM and was found to induce apoptosis in MGC-803 cells through the activation of caspases-9/3.
Bile-acid-appended triazolyl aryl ketones containing a 4-chlorophenyl group have also been investigated for their cytotoxic effects. Certain compounds in this class exhibited significant anticancer activity against MCF-7 (human breast adenocarcinoma) and 4T1 (mouse mammary carcinoma) cell lines, with IC₅₀ values in the low micromolar range, in some cases surpassing the efficacy of the reference drug, docetaxel.
Antibacterial Activity
The 4-chlorophenyl group is also a feature in some antibacterial agents. Novel hydrazone derivatives of 4-(4-chlorophenyl)-cyclohexane carboxylic acid have been synthesized and screened for their in vitro antibacterial activity. Compounds with nitrogen-containing heterocyclic rings (such as pyridine and quinoline) attached to the core structure showed significant activity against both Gram-positive (Staphylococcus aureus, S. pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways could be relevant for the biological effects of this compound derivatives.
Apoptosis Pathway
As observed with related pyrazolidine-3,5-dione derivatives, a potential mechanism of anticancer activity could be the induction of apoptosis. A simplified representation of a possible apoptosis induction pathway is shown below.
Caption: Potential apoptosis induction pathway.
Experimental Workflow for Biological Screening
A general workflow for the preliminary biological screening of a novel compound like this compound is outlined below. This workflow is designed to assess its potential anticancer and antibacterial properties.
Caption: General workflow for biological screening.
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for further exploration in drug discovery. While direct biological data on this compound is scarce, the documented activities of structurally related molecules, particularly in the areas of oncology and infectious diseases, provide a strong rationale for its investigation. Future research should focus on the synthesis of a library of derivatives, followed by systematic screening to identify lead compounds and elucidate their mechanisms of action. The synthetic and screening methodologies outlined in this guide provide a framework for such endeavors.
References
An In-depth Technical Guide on 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
A comprehensive literature review of the chemical compound 6-Chloro-1-(4-chlorophenyl)-1-oxohexane reveals a notable absence of detailed scientific publications. While basic chemical identifiers and properties are available, in-depth experimental data regarding its synthesis, characterization, and biological activity remains largely undocumented in publicly accessible scientific literature.
This technical guide summarizes the available information for researchers, scientists, and drug development professionals and outlines a theoretical synthesis pathway based on established chemical principles.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented below. This information is aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Boiling Point | 363.3 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 153.5 °C (Predicted) | N/A |
| Density | 1.166 g/cm³ (Predicted) | N/A |
| LogP | 4.32 (Predicted) | N/A |
Synthesis Pathway: A Theoretical Approach
Due to the lack of published experimental protocols for the synthesis of this compound, a plausible synthetic route is proposed based on the well-established Friedel-Crafts acylation reaction. This method is a fundamental process in organic chemistry for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.
The proposed synthesis involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Figure 1: Proposed synthesis of this compound.
Theoretical Experimental Protocol
The following is a generalized, theoretical protocol for the Friedel-Crafts acylation synthesis of the target compound. It is crucial to note that this procedure has not been experimentally validated for this specific reaction and would require optimization and safety assessment.
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Acyl Chloride: Cool the suspension in an ice bath. Slowly add 6-chlorohexanoyl chloride (1.0 equivalent) dissolved in the same solvent to the dropping funnel and add it dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride, add chlorobenzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product would then be purified, likely by column chromatography on silica gel or recrystallization.
Data Presentation
Due to the absence of experimental data in the literature, no quantitative data tables for yield, purity, or analytical characterization (NMR, IR, Mass Spectrometry) can be provided.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways or mechanisms of action can be described or visualized.
Conclusion
While the chemical structure of this compound is defined and the compound is commercially available from several suppliers, there is a significant gap in the scientific literature regarding its synthesis and properties. The theoretical synthetic pathway outlined provides a starting point for researchers interested in this molecule. However, any experimental work would require careful planning, execution, and thorough characterization of the resulting products. Further research is needed to elucidate the chemical and biological profile of this compound.
References
The Biological Activity of Haloalkyl Aryl Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of haloalkyl aryl ketones, a class of organic compounds that has garnered significant interest in medicinal chemistry and drug development. Their unique chemical properties, characterized by the presence of a halogenated alkyl group attached to an aryl ketone scaffold, confer a diverse range of biological effects, including potent enzyme inhibition and cytotoxicity against cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Haloalkyl Aryl Ketones
Haloalkyl aryl ketones are characterized by a carbonyl group bonded to an aromatic ring and an alkyl chain substituted with one or more halogen atoms (F, Cl, Br, I). The presence of the electron-withdrawing halogen atom(s) significantly influences the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making these compounds reactive towards nucleophiles. This inherent reactivity is a key determinant of their biological activity, often leading to covalent modification of biological targets such as enzyme active sites.
The structural diversity of this class of compounds, allowing for modifications of the aryl ring, the alkyl chain, and the nature and number of halogen atoms, provides a versatile platform for the design of targeted therapeutic agents. Research has demonstrated their potential as antiviral, anticancer, and anti-inflammatory agents, primarily through the inhibition of key enzymes involved in disease pathogenesis.
Biological Activities and Mechanisms of Action
Haloalkyl aryl ketones exhibit a broad spectrum of biological activities, with enzyme inhibition being the most extensively studied mechanism of action. The electrophilic nature of the haloalkyl group facilitates covalent bond formation with nucleophilic residues, such as cysteine or serine, within the active sites of enzymes, leading to irreversible inhibition.
Antiviral Activity
A notable example of the antiviral potential of this class of compounds is the development of halomethyl ketone inhibitors targeting the main protease (3CLpro) of coronaviruses, including SARS-CoV. These inhibitors act as irreversible covalent inhibitors by forming a thioether linkage with the catalytic cysteine residue (Cys145) in the 3CLpro active site[1]. This covalent modification inactivates the enzyme, which is essential for viral replication, thereby halting the viral life cycle.
Anticancer Activity
The anticancer properties of haloalkyl aryl ketones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This is frequently achieved through the inhibition of cysteine proteases, such as cathepsins, which are often overexpressed in tumors and play a role in tumor progression and metastasis. By inhibiting these enzymes, haloalkyl aryl ketones can disrupt cellular processes that are critical for cancer cell survival and proliferation.
Furthermore, some haloalkyl aryl ketones have been shown to modulate key signaling pathways involved in cancer, such as the PI3K/Akt and JNK pathways. These pathways regulate a multitude of cellular processes including cell growth, survival, and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory effects of certain haloalkyl aryl ketones are linked to their ability to inhibit enzymes involved in the inflammatory cascade. For instance, inhibition of proteases that process and activate pro-inflammatory cytokines can dampen the inflammatory response.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for a selection of haloalkyl aryl ketones from published literature. This data provides a comparative overview of their potency against various biological targets.
| Compound ID/Structure | Target | Assay Type | Activity (IC50/EC50/Ki) | Cell Line/Enzyme Source | Reference |
| Antiviral Activity | |||||
| Halomethyl Ketone Inhibitor | SARS-CoV 3CLpro | Enzyme Inhibition | Ki as low as 300 nM | Recombinant SARS-CoV 3CLpro | [1] |
| Cytotoxicity | |||||
| Arylpropyl Sulfonamide Analogs | Cytotoxicity | MTT Assay | IC50: 20.7 - 79.3 µM | PC-3 (prostate), HL-60 (leukemia) | |
| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Cytotoxicity | GI50 Assay | GI50: 0.116 - 6.77 µM | NCI-60 cancer cell line panel | |
| Enzyme Inhibition | |||||
| 4-aminophenoxyacetic acid derivative | Cathepsin K | Enzyme Inhibition | IC50: 4.8 nM | Human Cathepsin K | |
| Trifluoromethyl ketone | Acetylcholinesterase | Enzyme Inhibition | Ki: 0.06 x 10⁻⁹ M | Acetylcholinesterase |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the biological activity of haloalkyl aryl ketones.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Test compound (haloalkyl aryl ketone)
-
Cancer cell lines
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the haloalkyl aryl ketone in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cathepsin B Inhibition Assay (Fluorometric)
This assay is used to screen for inhibitors of Cathepsin B, a cysteine protease.
Materials:
-
Cathepsin B (human)
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Cathepsin B Inhibitor (positive control, e.g., F-F-FMK)
-
Test compound (haloalkyl aryl ketone)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the Cathepsin B enzyme in the reaction buffer.
-
Prepare a 10X stock solution of the test inhibitor in the reaction buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of the Cathepsin B enzyme solution to each well.
-
Add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of the reaction buffer to the enzyme control wells.
-
Add 10 µL of the positive control inhibitor to the inhibitor control wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare the Cathepsin B substrate solution in the reaction buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways potentially modulated by haloalkyl aryl ketones and a general experimental workflow for their biological evaluation.
PI3K/Akt Signaling Pathway
This pathway is crucial for cell survival and proliferation and is a common target in cancer therapy. Inhibition of components of this pathway can lead to apoptosis.
References
Methodological & Application
Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride.
Chemical Properties and Data
A summary of the key chemical and physical properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Boiling Point | 363.284 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| Flash Point | 153.536 °C | [1] |
| LogP | 4.32190 | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Addition of Reactants: To a dropping funnel, add a solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add chlorobenzene (1.0 to 1.2 equivalents) dropwise, again keeping the temperature below 10 °C.
-
Reaction: After the addition of all reactants, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic extracts.
-
Washing: Wash the combined organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound. The para-isomer is the major product due to steric hindrance at the ortho position.[2][3]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
6-Chlorohexanoyl chloride is corrosive and a lachrymator.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group and other functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the solid product.
Applications
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of two reactive chloro-substituents and a ketone functionality allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents.
References
- 1. This compound|lookchem [lookchem.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. m.youtube.com [m.youtube.com]
Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. The primary and most established method for this synthesis is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride, utilizing a Lewis acid catalyst. This method offers a direct and efficient route to the target compound.
Reaction Principle and Signaling Pathway
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. In this reaction, the acylating agent, 6-chlorohexanoyl chloride, is activated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This activation generates a highly electrophilic acylium ion. The electron-rich aromatic ring of chlorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final product, this compound.
The chloro group on the chlorobenzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the acylation reaction predominantly occurs at the para position, resulting in the desired 1,4-disubstituted product as the major isomer.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.15 g/mol | [1] |
| Boiling Point | 363.3 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| Purity (Typical) | >95% | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the target compound from chlorobenzene and 6-chlorohexanoyl chloride.
Materials and Equipment:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Ensure the temperature is maintained below 5 °C.
-
Addition of Acylating Agent: To the cooled suspension, add 6-chlorohexanoyl chloride dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add chlorobenzene dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine all the organic layers.
-
-
Washing: Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Friedel-Crafts Acylation Signaling Pathway
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Application Notes and Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. The primary synthetic route described is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. These notes offer a comprehensive guide, including the reaction mechanism, a detailed experimental protocol, and expected outcomes, to facilitate the efficient and safe laboratory synthesis of this compound, which holds potential as an intermediate in the development of novel pharmaceutical agents.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The synthesis of this compound employs this reaction to couple a 6-chlorohexanoyl group to a chlorobenzene ring. The chlorine atom on the aromatic ring acts as an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.[2][3] A Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the reaction by generating a highly electrophilic acylium ion.[4][5]
Reaction and Mechanism
The overall reaction is as follows:
Chlorobenzene + 6-Chlorohexanoyl Chloride → this compound
The mechanism of the Friedel-Crafts acylation proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 6-chlorohexanoyl chloride, leading to the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Experimental Protocol
This protocol is based on established principles of Friedel-Crafts acylation and is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorobenzene | 112.56 | (To be calculated) | (To be calculated) |
| 6-Chlorohexanoyl chloride | 171.04 | (To be calculated) | (To be calculated) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (To be calculated) | (To be calculated) |
| Dichloromethane (DCM), anhydrous | 84.93 | (To be calculated) | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 equivalent) to the flask. In the addition funnel, prepare a solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add the 6-chlorohexanoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [6] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [6] |
| Molecular Weight | 245.15 g/mol | [6] |
| Boiling Point | 363.3 °C at 760 mmHg | [6] |
| Density | 1.166 g/cm³ | [6] |
| Flash Point | 153.5 °C | [6] |
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% (based on analogous reactions) |
| Purity | >95% after purification |
Spectroscopic Data (Predicted):
| Spectroscopy | Expected Chemical Shifts/Signals |
| ¹H NMR (CDCl₃) | δ 7.8-8.0 (d, 2H, Ar-H ortho to C=O), 7.4-7.6 (d, 2H, Ar-H meta to C=O), 3.5-3.7 (t, 2H, -CH₂Cl), 2.9-3.1 (t, 2H, -COCH₂-), 1.6-1.9 (m, 4H, -CH₂CH₂-), 1.4-1.6 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH₂Cl), ~38 (-COCH₂-), ~32 (-CH₂-), ~26 (-CH₂-), ~24 (-CH₂-) |
| IR (KBr) | ν ~1680 cm⁻¹ (C=O stretch), ~3080 cm⁻¹ (Ar C-H stretch), ~2940 cm⁻¹ (Aliphatic C-H stretch), ~830 cm⁻¹ (para-disubstituted benzene) |
| Mass Spec (EI) | m/z 244/246/248 (M⁺), 139/141 (ClC₆H₄CO⁺) |
Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation.
Caption: Experimental Workflow for Synthesis.
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
6-Chlorohexanoyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Highly corrosive. Handle with care and appropriate PPE.
-
The reaction quench with ice/acid is highly exothermic and releases HCl gas. Perform this step slowly and in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in these application notes, when followed with the appropriate safety precautions, should yield the desired product in good purity and yield. This compound can then be utilized as a key intermediate in various research and development applications within the pharmaceutical and chemical industries.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound|lookchem [lookchem.com]
Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction
Abstract
This document provides a detailed protocol for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a valuable ketone intermediate for pharmaceutical and chemical research. The synthesis is achieved through a Grignard reaction, a robust method for carbon-carbon bond formation. The protocol outlines the preparation of a haloalkyl Grignard reagent followed by its reaction with a substituted benzonitrile and subsequent hydrolysis to yield the target ketone. This method is noted for its reliability and scalability.
Introduction
The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[1] For ketone synthesis, the reaction of a Grignard reagent with a nitrile is a well-established and effective method.[2][3][4] The reaction proceeds via a nucleophilic attack of the Grignard's carbanion on the nitrile's electrophilic carbon, forming a stable imine magnesium salt intermediate.[5] This intermediate does not react further with the Grignard reagent, which prevents the formation of a tertiary alcohol byproduct, a common issue when using esters or acid chlorides.[3] Subsequent acidic hydrolysis of the imine salt efficiently converts it into the desired ketone.[6]
This protocol details the synthesis of this compound through the reaction of 5-chloropentylmagnesium bromide with 4-chlorobenzonitrile. The procedure emphasizes the critical need for anhydrous (dry) conditions to ensure the successful formation and reactivity of the Grignard reagent.[7]
Reaction Scheme
Step 1: Formation of 5-chloropentylmagnesium bromide
Cl-(CH₂)₅-Br + Mg → Cl-(CH₂)₅-MgBr
Step 2: Reaction with 4-chlorobenzonitrile and Hydrolysis
Cl-(CH₂)₅-MgBr + Cl-C₆H₄-CN → Intermediate → this compound
Experimental Workflow
The overall experimental process is outlined in the workflow diagram below, from the initial setup to the final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/V | Moles | Equiv. | Supplier |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | 1.2 | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 crystal | - | cat. | Sigma-Aldrich |
| 1-Bromo-5-chloropentane | C₅H₁₀BrCl | 185.49 | 18.55 g | 0.10 | 1.0 | Sigma-Aldrich |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 13.07 g | 0.095 | 0.95 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | - | Sigma-Aldrich |
| Hydrochloric Acid (10%) | HCl | 36.46 | 150 mL | - | - | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - | - | VWR |
| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | 100 mL | - | - | VWR |
| Brine (sat. NaCl) | NaCl | 58.44 | 100 mL | - | - | VWR |
| Sodium Sulfate (anhyd.) | Na₂SO₄ | 142.04 | ~20 g | - | - | VWR |
Detailed Experimental Protocol
5.1. Preparation of Grignard Reagent (5-chloropentylmagnesium bromide)
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Once cooled to room temperature, place magnesium turnings (2.9 g, 0.12 mol) and a single crystal of iodine into the flask under a positive pressure of nitrogen.
-
Add 50 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (18.55 g, 0.10 mol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Once the reaction has initiated, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and maintain reflux for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent.
5.2. Reaction with 4-Chlorobenzonitrile
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve 4-chlorobenzonitrile (13.07 g, 0.095 mol) in 100 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the 4-chlorobenzonitrile solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
5.3. Work-up and Purification
-
Cool the reaction mixture again to 0 °C and carefully pour it onto a mixture of 200 g of crushed ice and 150 mL of 10% aqueous hydrochloric acid. This step hydrolyzes the intermediate imine salt and should be performed in a large beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of ethyl acetate.
-
Combine all organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford the pure this compound.
Expected Results & Characterization
This protocol is expected to yield the target compound as a pale yellow oil.
| Parameter | Expected Value |
| Theoretical Yield | 23.16 g (based on 4-chlorobenzonitrile) |
| Typical Actual Yield | 16.2 - 18.5 g (70-80%) |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 257.15 g/mol |
Table 2: Expected Spectroscopic Data Note: These are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.
| Analysis Type | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O), 7.45 (d, J=8.5 Hz, 2H, Ar-H meta to C=O), 3.55 (t, J=6.5 Hz, 2H, -CH₂Cl), 2.95 (t, J=7.2 Hz, 2H, -COCH₂-), 1.80-1.70 (m, 4H, -CH₂CH₂-), 1.55-1.45 (m, 2H, -CH₂CH₂Cl). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5 (C=O), 139.5 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.9 (Ar-CH), 44.8 (-CH₂Cl), 38.5 (-COCH₂-), 32.3 (-CH₂-), 26.4 (-CH₂-), 23.8 (-CH₂-). |
| FT-IR (neat, cm⁻¹) | ~2940 (C-H stretch), ~1685 (C=O stretch, aryl ketone), ~1590 (C=C stretch, aromatic), ~830 (C-H bend, p-disubstituted), ~750 (C-Cl stretch). |
| Mass Spec (EI, m/z) | 256/258/260 (M⁺, isotopic pattern for 2 Cl), 139/141 (ClC₆H₄CO⁺), 111/113 (ClC₆H₄⁺). |
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous ether solvents like THF and diethyl ether are extremely flammable and form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
1-bromo-5-chloropentane and 4-chlorobenzonitrile are irritants. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
The quenching process with acid is exothermic. Perform this step slowly and with adequate cooling to control the reaction.
References
Characterization of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: A Chemical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is a chemical compound with the molecular formula C₁₂H₁₄Cl₂O.[1] It belongs to the ketone family, characterized by a carbonyl group bonded to two carbon atoms. The structure features a hexan-1-one backbone substituted with a chlorine atom at the 6-position and a 4-chlorophenyl group attached to the carbonyl carbon. While this compound is commercially available from various suppliers, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activity, mechanism of action, and specific applications in research and drug development.
This document aims to provide a concise summary of the available chemical and physical data for this compound and to highlight the current gap in knowledge regarding its potential pharmacological applications.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and potential formulation in experimental settings.
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1] |
| Molecular Weight | 245.14 g/mol | [1] |
| Boiling Point | 363.284 °C at 760 mmHg | [1] |
| Density | 1.166 g/cm³ | [1] |
| Flash Point | 153.536 °C | [1] |
| LogP | 4.32190 | [1] |
Synthesis
The synthesis of this compound is not extensively detailed in the readily available literature. However, a logical synthetic approach can be inferred from standard organic chemistry principles. A potential synthetic workflow is outlined below.
Caption: A potential synthetic workflow for this compound.
Protocol: Postulated Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a cooled (0 °C) and stirred solution of a suitable Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add 4-chlorobenzoyl chloride.
-
Addition of Alkene: Slowly add 5-chloro-1-pentene to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Workup: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a theoretical protocol and would require optimization and experimental validation.
Biological Activity and Potential Applications: A Knowledge Gap
Despite the availability of its chemical data, extensive searches of scientific databases and literature have not yielded any specific studies on the biological activity or pharmacological applications of this compound. Research on structurally related compounds containing chlorophenyl and ketone moieties suggests a broad range of potential biological activities, but no direct evidence exists for this specific molecule.
The absence of published data means that there are currently no established experimental protocols, application notes, or known signaling pathways associated with this compound.
Future Directions
The lack of biological characterization for this compound presents an opportunity for novel research. A logical next step for researchers interested in this compound would be to perform initial screening assays to explore its potential biological effects.
References
Application Notes and Protocols: 1H NMR Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the 1H NMR analysis of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane." It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for spectral analysis. This guide is intended to assist researchers in confirming the structure and purity of this compound, which can be a key intermediate in various synthetic pathways.
Introduction
This compound is a halogenated ketone derivative. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the expected 1H NMR spectral characteristics and provides a standardized protocol for its analysis.
Predicted 1H NMR Spectral Data
Due to the lack of a publicly available experimental spectrum for this compound, the following data is a prediction based on the analysis of structurally similar compounds, including 1-(4-chlorophenyl)ethanone and various chloroalkanes.
The structure and predicted proton assignments are as follows:
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to C=O) | 7.85 - 7.95 | Doublet (d) | ~8.5 | 2H |
| Ar-H (meta to C=O) | 7.40 - 7.50 | Doublet (d) | ~8.5 | 2H |
| a (-CH2-C=O) | ~2.95 | Triplet (t) | ~7.2 | 2H |
| b (-CH2-) | ~1.75 | Quintet | ~7.5 | 2H |
| c (-CH2-) | ~1.45 | Quintet | ~7.5 | 2H |
| d (-CH2-) | ~1.80 | Quintet | ~7.0 | 2H |
| e (-CH2-Cl) | ~3.55 | Triplet (t) | ~6.8 | 2H |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section details the methodology for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.
Materials
-
Deuterated solvent (e.g., Chloroform-d, CDCl3), 0.6-0.7 mL[2]
-
Pasteur pipette and glass wool[1]
-
Vial for sample dissolution
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[1][2][3]
-
Dissolution: Add 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[2] Gently swirl the vial to ensure the sample is completely dissolved. Chloroform is a standard solvent to try first for many organic compounds.[4]
-
Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into the NMR tube to remove any particulate matter.[1] Solid particles can negatively affect the quality of the NMR spectrum by distorting the magnetic field homogeneity.[1][3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Table 2: 1H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard for routine analysis. |
| Pulse Sequence | Standard single pulse (e.g., zg30) | For a standard 1D 1H spectrum. |
| Number of Scans (NS) | 8-16 | To improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 1-5 s | Allows for full relaxation of protons between scans for accurate integration. |
| Acquisition Time (AQ) | 2-4 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | To encompass the expected chemical shift range. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | Internal standard for chemical shift calibration. |
Data Processing and Analysis
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. Compare the experimental data with the predicted values to confirm the structure.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical steps involved in the 1H NMR analysis of this compound.
Caption: Workflow for 1H NMR analysis.
Potential Biological Context
While this compound is primarily a synthetic intermediate, the chlorophenyl ketone moiety is present in various biologically active molecules. For instance, some aryl ketones have been investigated as inhibitors for enzymes like the SARS-CoV 3CL protease.[5] Furthermore, hydroxylated biphenyl derivatives containing an α,β-unsaturated ketone structure have shown antiproliferative activity against melanoma cell lines.[6] The biological activity of chlorophenols is also a subject of study.[7] Therefore, derivatives of this compound could potentially be explored for various biological applications. The following diagram illustrates a simplified conceptual relationship.
Caption: Potential relevance in drug discovery.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. How To [chem.rochester.edu]
- 5. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: GC-MS Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of halogenated and semi-volatile organic compounds.
Introduction
This compound is a halogenated aromatic ketone. Accurate and sensitive quantification of such compounds is crucial in various fields, including environmental monitoring, pharmaceutical development, and chemical synthesis quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note describes a robust GC-MS method for its analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions specified in the protocol below.
| Parameter | Value | Description |
| Compound Name | This compound | - |
| CAS Number | 188851-40-3 | - |
| Molecular Formula | C₁₂H₁₄Cl₂O | [3] |
| Molecular Weight | 245.15 g/mol | [3] |
| Boiling Point | 363.284 °C at 760 mmHg | [3] |
| Expected Retention Time (RT) | ~ 15.2 minutes | Dependent on the specific GC column and conditions. |
| Primary Quantifier Ion (m/z) | 139 | Corresponds to the chlorobenzoyl fragment [C₇H₄ClO]⁺. |
| Qualifier Ion 1 (m/z) | 111 | Corresponds to the chlorophenyl fragment [C₆H₄Cl]⁺. |
| Qualifier Ion 2 (m/z) | 244 | Corresponds to the molecular ion [M]⁺. |
| Limit of Detection (LOD) | ~ 0.1 ng/mL | Method-dependent. |
| Limit of Quantification (LOQ) | ~ 0.5 ng/mL | Method-dependent. |
Experimental Protocols
This section details the complete experimental procedure for the GC-MS analysis of this compound.
3.1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or hexane.[4][5]
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction (from a solid matrix):
-
Accurately weigh approximately 1 gram of the homogenized solid sample into a clean glass centrifuge tube.
-
Add 10 mL of dichloromethane and vortex for 2 minutes to extract the analyte.
-
Centrifuge the sample to separate the solid material.[6]
-
Carefully transfer the supernatant (the dichloromethane layer) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen gas.[7]
-
Reconstitute the residue in a known volume of dichloromethane prior to GC-MS analysis.
-
-
Filtration:
-
Prior to injection, filter the final sample extract through a 0.22 µm syringe filter to remove any particulate matter that could damage the GC column.[6]
-
3.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be optimized to improve performance on different GC-MS systems.
| GC Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| MS Parameter | Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | 40 - 450 amu |
| SIM Ions (m/z) | 139, 111, 244 |
3.3. Data Analysis
-
Compound Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is obtained by comparing the mass spectrum of the sample peak with a reference spectrum.
-
Quantification: Create a calibration curve by plotting the peak area of the primary quantifier ion (m/z 139) against the concentration of the prepared standard solutions. The concentration of the analyte in the samples can then be determined from this calibration curve.
-
Quality Control: Analyze a method blank and a laboratory control spike with each batch of samples to ensure the absence of contamination and to monitor method performance.[8]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis.
4.2. Data Analysis Logic
The following diagram outlines the logical steps involved in processing and interpreting the data obtained from the GC-MS analysis.
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound|lookchem [lookchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. organomation.com [organomation.com]
- 8. multimedia.3m.com [multimedia.3m.com]
Application Note: FTIR Spectroscopy of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
Abstract
Introduction
6-Chloro-1-(4-chlorophenyl)-1-oxohexane is an organic compound featuring a para-substituted chlorophenyl group attached to a hexanone chain with a terminal chloro group. This combination of an aromatic ketone and alkyl halide functionalities makes FTIR spectroscopy an excellent tool for its structural elucidation and purity assessment. The technique provides valuable information about the presence of characteristic functional groups, such as the carbonyl (C=O) group, aromatic C-H and C=C bonds, and the alkyl C-H and C-Cl bonds. This application note serves as a practical guide for obtaining and interpreting the FTIR spectrum of this compound.
Expected Spectral Data
Based on the analysis of analogous compounds such as 4-chloroacetophenone, hexanophenone, and 1-chlorohexane, the following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium-Strong | Aliphatic C-H Stretch (CH₂, CH₃) |
| ~1685 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480, ~1400 | Medium-Weak | Aromatic C=C Ring Stretch |
| ~1465, ~1375 | Medium | Aliphatic C-H Bend (CH₂, CH₃) |
| ~1280 | Medium | C-C(=O)-C Stretch and Bend |
| ~1090, ~1015 | Medium-Strong | In-plane Aromatic C-H Bend, p-disubstitution |
| ~830 | Strong | Out-of-plane Aromatic C-H Bend (p-disubstitution) |
| ~750 - 650 | Medium-Strong | C-Cl Stretch (Aryl and Alkyl) |
Experimental Protocol
This section details the methodology for acquiring the FTIR spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector
-
Attenuated Total Reflectance (ATR) accessory, or Potassium Bromide (KBr) and a pellet press
-
Spatula and agate mortar and pestle
-
Volatile solvent (e.g., methylene chloride or acetone, spectroscopic grade)
-
Salt plates (NaCl or KBr) if using the thin film method
-
Sample vials
Protocol 1: Attenuated Total Reflectance (ATR) Method
The ATR method is a simple and rapid technique for solid samples.
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.
Protocol 2: Thin Solid Film Method
This method is suitable if an ATR accessory is not available.
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.
-
Film Casting: Apply a drop of the solution to the surface of a salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Cleaning: Clean the salt plate with an appropriate solvent after the measurement.
Protocol 3: KBr Pellet Method
This is a traditional method for obtaining high-quality spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder and record the FTIR spectrum.
Data Analysis and Interpretation
The obtained spectrum should be analyzed for the presence of the characteristic absorption bands listed in the data table. The strong absorption around 1685 cm⁻¹ is indicative of the aryl ketone carbonyl group. The bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirm the presence of the aromatic ring. The aliphatic chain will be evidenced by the C-H stretching and bending vibrations in the 2950-2850 cm⁻¹ and 1465-1375 cm⁻¹ regions, respectively. The C-Cl stretches are expected in the lower frequency region of the spectrum.
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the structural characterization of this compound. By following the detailed protocols in this application note, researchers can obtain high-quality spectra to confirm the identity and purity of the compound. The expected peak assignments provided serve as a reliable reference for spectral interpretation.
Visualizations
Caption: Experimental workflow for FTIR analysis.
Application Notes and Protocols for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane as a key chemical intermediate in the synthesis of complex heterocyclic molecules, particularly in the development of pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies and provide a framework for the laboratory-scale synthesis and subsequent transformation of this versatile building block.
Chemical Properties and Data
This compound is a halogenated ketone derivative with the chemical formula C₁₂H₁₄Cl₂O. Its chemical structure features a 4-chlorophenyl group attached to a six-carbon chain, which is functionalized with a ketone and a terminal chlorine atom. This bifunctional nature makes it a valuable precursor in various cyclization and substitution reactions.
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [1][2] |
| Molecular Weight | 245.149 g/mol | [1][2] |
| Boiling Point | 363.284 °C at 760 mmHg | [1][2] |
| Density | 1.166 g/cm³ | [1][2] |
| Flash Point | 153.536 °C | [1][2] |
| LogP | 4.32190 | [1][2] |
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a precursor for the synthesis of pyrazole-based compounds. The terminal chloroalkane and the ketone functionalities allow for the construction of heterocyclic ring systems, a common motif in many active pharmaceutical ingredients (APIs).
Notably, this intermediate is structurally suited for the synthesis of Factor Xa inhibitors, a class of anticoagulant medications. While direct synthesis of approved drugs such as Apixaban from this specific intermediate is not explicitly detailed in publicly available literature, the structural motifs present in Apixaban's core are accessible through synthetic pathways starting from 6-chloro-1-aryl-1-oxohexane derivatives. The general synthetic strategy involves the reaction of the diketone precursor (or its equivalent) with a hydrazine derivative to form the pyrazole ring, followed by further modifications to complete the synthesis of the final drug molecule.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chlorobenzene to the suspension.
-
Slowly add 6-chlorohexanoyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis of 1-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)hexan-1-one
This protocol describes the conversion of the chloro-intermediate to a pyrazole derivative, a key step towards the synthesis of more complex pharmaceutical targets.
Materials:
-
This compound
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in DMF, add pyrazole and potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)hexan-1-one.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway from starting materials to the pyrazole derivative.
Logical Relationship in Drug Synthesis
Caption: Role of the intermediate in building complex pharmaceutical scaffolds.
Signaling Pathway of Factor Xa Inhibitors
Caption: Simplified coagulation cascade and the point of intervention for Factor Xa inhibitors.
References
Application Notes and Protocols: The Use of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane," a versatile bifunctional molecule. This halo ketone serves as a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks relevant to medicinal chemistry and drug discovery.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2] The reaction proceeds with the formation of an acylium ion from 6-chlorohexanoyl chloride and AlCl₃, which then attacks the electron-rich chlorobenzene ring. Due to the ortho-, para-directing nature of the chlorine substituent and steric hindrance at the ortho position, the para-substituted product is predominantly formed.[1][2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring.
-
Add chlorobenzene to the suspension.
-
Slowly add 6-chlorohexanoyl chloride dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Reactants | Chlorobenzene, 6-Chlorohexanoyl chloride | [1][2] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-4 hours | |
| Work-up | Acidic quench, extraction, and washing | |
| Typical Yield | 70-85% (unoptimized) |
Table 1: Typical Reaction Parameters for the Synthesis of this compound.
Caption: Friedel-Crafts Acylation Synthesis Pathway.
Application in the Synthesis of Piperidine Derivatives
"this compound" is a key starting material for the synthesis of 4-(4-chlorophenyl)piperidine derivatives. The piperidine scaffold is a prevalent structural motif in a vast number of central nervous system (CNS) active drugs due to its ability to interact with various receptors and transporters in the brain. The synthesis involves a multi-step sequence beginning with the reductive amination of the ketone, followed by intramolecular cyclization.
Logical Workflow for Piperidine Synthesis
The overall transformation involves two key steps:
-
Reductive Amination: The ketone functionality of this compound is converted to an amine using a primary amine and a reducing agent.
-
Intramolecular Cyclization: The resulting amino group displaces the terminal chloride via an intramolecular nucleophilic substitution to form the piperidine ring.
Caption: Synthetic workflow for piperidine derivatives.
Experimental Protocol: Synthesis of a 1-Substituted-4-(4-chlorophenyl)piperidine Derivative
Step 1: Reductive Amination
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and the primary amine (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
To this solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude N-substituted-6-amino-1-(4-chlorophenyl)hexane, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
-
Crude N-substituted-6-amino-1-(4-chlorophenyl)hexane
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., acetonitrile or DMF)
Procedure:
-
Dissolve the crude amino-halide from the previous step in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1-substituted-4-(4-chlorophenyl)piperidine derivative.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Reductive Amination | Primary Amine, NaBH(OAc)₃ | DCE | Room Temperature | 80-95% |
| Intramolecular Cyclization | Potassium Carbonate | Acetonitrile | Reflux | 60-80% |
Table 2: Reaction Conditions for the Two-Step Synthesis of Piperidine Derivatives.
Significance in Drug Discovery and Development
The 4-(4-chlorophenyl)piperidine moiety is a key pharmacophore in a number of clinically significant drugs, particularly those targeting the central nervous system. A prominent example is Haloperidol , a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[3] Although not directly synthesized from this compound, the synthesis of Haloperidol involves the key intermediate 4-(4-chlorophenyl)piperidin-4-ol, highlighting the importance of this structural class.[3][4]
The synthetic pathway described above provides a general route to access a library of N-substituted 4-(4-chlorophenyl)piperidine analogs. These analogs can be further functionalized to explore structure-activity relationships (SAR) and develop novel therapeutic agents with improved efficacy and safety profiles.
Signaling Pathway Context: Dopamine D2 Receptor Antagonism
Many antipsychotic drugs, including Haloperidol, exert their therapeutic effect by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. The 4-(4-chlorophenyl)piperidine core plays a crucial role in binding to this receptor.
Caption: Simplified Dopamine D2 Receptor Signaling.
Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and safety protocols. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Page loading... [wap.guidechem.com]
Synthesis of pharmaceutical intermediates from "6-Chloro-1-(4-chlorophenyl)-1-oxohexane"
Topic: Synthesis of Pharmaceutical Intermediates from "6-Chloro-1-(4-chlorophenyl)-1-oxohexane"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-arylpiperidine scaffold is a privileged structural motif found in numerous biologically active compounds, particularly those targeting the central nervous system.[1] Derivatives of 2-arylpiperidine have shown significant affinity for various receptors, including sigma receptors, making them valuable intermediates in the development of novel therapeutics for neurological and psychiatric disorders.[2] This application note details a robust two-step synthetic protocol for the conversion of "this compound" into N-methyl-2-(4-chlorophenyl)piperidine, a key intermediate for further pharmaceutical development. The described methodology involves an initial reductive amination followed by an intramolecular cyclization, providing a reliable route to this important heterocyclic core.
Synthetic Pathway Overview
The synthesis proceeds in two key steps:
-
Reductive Amination: The carbonyl group of this compound is converted to an amine via reaction with methylamine in the presence of a reducing agent.
-
Intramolecular N-Alkylation: The resulting secondary amine undergoes a base-mediated intramolecular cyclization, where the nitrogen atom displaces the terminal chloride to form the piperidine ring.
Experimental Workflow
Caption: Synthetic workflow for N-Methyl-2-(4-chlorophenyl)piperidine.
Quantitative Data Summary
| Parameter | Step 1: Reductive Amination | Step 2: Intramolecular Cyclization |
| Starting Material | This compound | 6-Chloro-N-methyl-1-(4-chlorophenyl)hexan-1-amine |
| Molecular Weight ( g/mol ) | 245.15 | 260.20 |
| Reagents | Methylamine (40% in H₂O), Sodium Triacetoxyborohydride (STAB) | Potassium Carbonate (K₂CO₃) |
| Molar Equivalents | 1.0 (Starting Material), 1.5 (Methylamine), 1.5 (STAB) | 1.0 (Starting Material), 3.0 (K₂CO₃) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Reaction Temperature | Room Temperature (20-25 °C) | Reflux (approx. 82 °C) |
| Reaction Time | 12-18 hours | 24 hours |
| Product | 6-Chloro-N-methyl-1-(4-chlorophenyl)hexan-1-amine | N-Methyl-2-(4-chlorophenyl)piperidine |
| Molecular Weight ( g/mol ) | 260.20 | 223.75 |
| Expected Yield | 80-90% | 75-85% |
Experimental Protocols
Step 1: Reductive Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in anhydrous DCM, add the methylamine solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 30 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 6-Chloro-N-methyl-1-(4-chlorophenyl)hexan-1-amine, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.
Step 2: Intramolecular Cyclization to N-Methyl-2-(4-chlorophenyl)piperidine
Materials:
-
6-Chloro-N-methyl-1-(4-chlorophenyl)hexan-1-amine (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude or purified 6-Chloro-N-methyl-1-(4-chlorophenyl)hexan-1-amine in anhydrous acetonitrile.
-
Add finely powdered potassium carbonate to the solution.
-
Heat the suspension to reflux (approximately 82 °C) and maintain for 24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-Methyl-2-(4-chlorophenyl)piperidine as the final product.
Biological Relevance and Signaling Pathway
The synthesized intermediate, N-methyl-2-(4-chlorophenyl)piperidine, belongs to a class of compounds known to interact with sigma receptors. The sigma-1 receptor (S1R) is a particularly interesting therapeutic target. It is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).
The S1R plays a crucial role in maintaining cellular homeostasis by modulating several key processes:
-
Calcium Signaling: It regulates the flux of calcium (Ca²⁺) from the ER to the mitochondria, which is vital for cellular bioenergetics.[3][4]
-
ER Stress Response: S1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) during ER stress, allowing it to modulate the unfolded protein response and mitigate cellular damage.[2]
-
Neuronal Excitability: S1R interacts with and modulates the activity of various ion channels, thereby influencing neuronal excitability and protecting against excitotoxicity.[1]
-
Neurotrophic Factor Signaling: Activation of S1R can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.[1]
Agonists of the S1R have demonstrated neuroprotective effects in models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][6] Therefore, N-methyl-2-(4-chlorophenyl)piperidine serves as a valuable intermediate for the synthesis of potential S1R modulators for treating these conditions.
Caption: Sigma-1 Receptor signaling pathway and neuroprotective effects.
References
- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
Application Notes and Protocols for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical applications for the use of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane as a versatile building block in the synthesis of various heterocyclic compounds. This α-haloketone is a valuable precursor for generating molecular scaffolds of significant interest in medicinal chemistry and drug discovery.
Application Note 1: Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a core structure in many pharmaceutical agents. The reaction proceeds by the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[1][2]
Reaction Scheme:
A plausible reaction involves the cyclization of this compound with thiourea to yield a 2-amino-4-(4-chlorophenyl)-5-(4-chlorobutyl)thiazole.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.2 eq) in ethanol (10 mL per mmol of ketone).[3]
-
Reaction Conditions: The mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Representative Quantitative Data:
The following table summarizes typical reaction parameters and outcomes for Hantzsch thiazole syntheses involving substituted phenacyl bromides and thiourea, which can be expected to be similar for the title compound.[3]
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Phenacyl Bromide | Thiourea | Copper Silicate | Ethanol | 78 | 1-2 | 90-95 |
| 2 | α-Bromoacetophenone | Thiourea | None | Ethanol | Reflux | 3 | 85 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Iodine | None | 100 | 12 | 81 |
Application Note 2: Synthesis of Tetrahydropyrimidine Derivatives
Tetrahydropyrimidines are another class of heterocyclic compounds with a wide range of biological activities.[4] While the classic Biginelli reaction utilizes a β-ketoester, an aldehyde, and urea or thiourea, modifications of this reaction can accommodate α-haloketones. A plausible approach involves a multi-component reaction of this compound, an appropriate aldehyde, and urea (or thiourea).
Reaction Scheme:
A hypothetical three-component reaction to form a substituted tetrahydropyrimidine.
References
Application Notes and Protocols for the Biological Screening of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the biological screening of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" and its derivatives. The protocols and methodologies outlined are based on established techniques for evaluating the biological activities of novel chemical entities, particularly those with structural similarities to chalcones, which are known to possess a wide range of pharmacological properties.[1][2]
Introduction
"this compound" belongs to a class of compounds that share structural motifs with chalcones, which are precursors in flavonoid biosynthesis.[2] Chalcones and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The presence of an α,β-unsaturated carbonyl group in many chalcone-like structures is a key feature contributing to their bioactivity.[2] The biological screening of novel derivatives, such as those of "this compound," is a critical step in the drug discovery process to identify potential therapeutic applications.[5][6] This document outlines detailed protocols for assessing the cytotoxic and antimicrobial activities of these compounds.
Data Presentation: Summary of Potential Biological Activities
The following tables are templates for summarizing the quantitative data obtained from the biological screening of "this compound" derivatives.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (SI)* |
| C001 | Parent Compound | |||||
| C002 | [Specify Substitution] | |||||
| C003 | [Specify Substitution] | |||||
| ... | ... |
*Selectivity Index (SI) can be calculated as the ratio of the IC₅₀ value for a non-cancerous cell line (e.g., HEK293) to the IC₅₀ value for a cancer cell line.
Table 2: Antimicrobial Activity Data (MIC and ZOI)
| Compound ID | Derivative Substitution | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans | ||
| MIC (µg/mL) / ZOI (mm) | MIC (µg/mL) / ZOI (mm) | MIC (µg/mL) / ZOI (mm) | ||
| C001 | Parent Compound | / | / | / |
| C002 | [Specify Substitution] | / | / | / |
| C003 | [Specify Substitution] | / | / | / |
| ... | ... | / | / | / |
| Positive Control | [e.g., Ciprofloxacin] | / | / | [e.g., Fluconazole] / |
| Negative Control | [e.g., DMSO] | 0 / 0 | 0 / 0 | 0 / 0 |
MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
Materials:
-
96-well flat-bottom microplates
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Doxorubicin)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control, typically containing the same concentration of DMSO as the treated wells) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.[11]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8][12]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.
Antimicrobial Susceptibility Testing
Antimicrobial activity can be assessed using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method to determine the Zone of Inhibition (ZOI).[13][14]
3.2.1. Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
96-well microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent alone)
-
Microplate reader
Protocol:
-
Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. In the first column of wells, add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to create a starting concentration of 1000 µg/mL.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. This will further dilute the compound concentrations by half.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]
3.2.2. Agar Disk Diffusion Method for ZOI Determination
This qualitative method assesses the susceptibility of microorganisms to antimicrobial agents based on the size of the growth inhibition zone around a disk impregnated with the test compound.[13][14]
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Bacterial and fungal strains
-
Test compounds at a known concentration
-
Positive and negative control disks
-
Sterile swabs
Protocol:
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.[13]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control disks.
-
Incubation: Incubate the plates under the same conditions as for the broth microdilution method.
-
ZOI Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualization of Pathways and Workflows
Potential Signaling Pathway: Intrinsic Apoptosis
Many cytotoxic compounds, including chalcone derivatives, exert their anticancer effects by inducing apoptosis, or programmed cell death.[15] The intrinsic (mitochondrial) pathway is a common mechanism.[16][17]
Caption: Intrinsic apoptosis pathway potentially induced by test compounds.
Experimental Workflow for Biological Screening
A typical workflow for the initial biological screening of a new compound library involves a series of sequential assays.
Caption: General experimental workflow for biological screening.
Logical Relationship: Hit-to-Lead Cascade
The process of advancing a compound from an initial "hit" in a screen to a "lead" candidate for further development follows a logical progression of increasingly specific tests.
Caption: Logical cascade for hit-to-lead identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the expected major and minor products of this reaction?
The primary product is the desired para-substituted isomer, This compound . Due to the ortho, para-directing nature of the chloro substituent on the chlorobenzene ring, a common side product is the ortho-substituted isomer, 6-Chloro-1-(2-chlorophenyl)-1-oxohexane . The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[1][2][3]
Q3: Are there any other significant side reactions to be aware of?
Under typical Friedel-Crafts acylation conditions, the reaction is generally clean with the primary side reaction being the formation of the ortho isomer. Polyacylation is unlikely because the acyl group deactivates the aromatic ring, preventing further reactions.[4] Intramolecular cyclization involving the terminal chloro group of the hexanoyl chain is not a commonly reported side reaction under these conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (chlorobenzene and 6-chlorohexanoyl chloride) and the formation of the product(s).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product yield | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried. 2. Use a stoichiometric amount of AlCl₃ as it forms a complex with the ketone product. 3. While the initial addition is often done at low temperatures, the reaction may require gentle warming to proceed to completion. |
| High proportion of ortho-isomer | Reaction temperature is too high, reducing the selectivity for the para-product. | Maintain a lower reaction temperature during the addition of the acyl chloride and allow the reaction to proceed for a longer time at a moderate temperature. |
| Product is a dark, tarry substance | 1. Reaction temperature is excessively high. 2. Presence of impurities in starting materials. | 1. Carefully control the reaction temperature, especially during the exothermic addition of the catalyst and acyl chloride. 2. Ensure the purity of chlorobenzene and 6-chlorohexanoyl chloride. |
| Difficulty in separating ortho and para isomers | The isomers have similar physical properties. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective separation. Fractional crystallization may also be an option, depending on the specific properties of the isomers. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Reactant Ratio | Chlorobenzene (excess) : 6-Chlorohexanoyl chloride (1 eq) | Minimizes unreacted acyl chloride. |
| Catalyst | Anhydrous AlCl₃ (1.1 - 1.2 eq) | Ensures complete reaction. |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Provides an inert reaction medium. |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | Favors para-substitution and minimizes side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
| Expected Yield | 70-85% (combined isomers) | Varies based on specific conditions. |
| Para:Ortho Ratio | ~9:1 | Steric hindrance favors the para isomer. |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation
-
Preparation: All glassware should be oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas into a trap), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add chlorobenzene (in excess, e.g., 5-10 eq) to the flask. Slowly add 6-chlorohexanoyl chloride (1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the para and ortho isomers.
Visualizations
Caption: Main reaction pathway and competing ortho-substitution in the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in the synthesis of this compound.
References
- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 2. doubtnut.com [doubtnut.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield after recrystallization. | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has lower solubility at room temperature. - Reduce the amount of solvent used to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling. |
| PUR-002 | The compound "oils out" during recrystallization instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Perform a preliminary purification step, such as a simple filtration through a silica plug, to remove gross impurities. |
| PUR-003 | Poor separation of the target compound from impurities during column chromatography. | - The mobile phase is too polar. - The mobile phase is not polar enough. - The column was not packed properly. - The column was overloaded with the crude sample. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). - Repack the column ensuring a uniform and compact stationary phase. - Reduce the amount of sample loaded onto the column. |
| PUR-004 | The compound streaks or shows tailing on a TLC plate. | - The compound is too polar for the chosen mobile phase. - The sample is too concentrated. - The compound is acidic or basic. | - Increase the polarity of the mobile phase. - Dilute the sample before spotting it on the TLC plate. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| PUR-005 | The purified product still shows the presence of starting materials or by-products. | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress more closely to ensure completion. - Optimize the purification protocol. This may involve trying a different recrystallization solvent or a different mobile phase for column chromatography. A combination of purification techniques may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials and side reactions during synthesis. If synthesized via a Friedel-Crafts acylation, potential impurities include unreacted 6-chlorohexanoyl chloride and chlorobenzene, as well as polysubstituted by-products.[1][2] The presence of residual acid catalyst is also possible.
Q2: Which recrystallization solvents are suitable for this compound?
A2: The choice of solvent depends on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[3][4] Given the structure (an aromatic ketone with two chloro-substituents), solvents of medium polarity should be tested. A good starting point would be to test solvents like ethanol, isopropanol, or solvent mixtures such as hexane/ethyl acetate or toluene/hexane.[5]
| Solvent/Solvent System | Expected Solubility Profile |
| Ethanol | Potentially good; test for solubility at room and boiling temperatures. |
| Isopropanol | Similar to ethanol; may offer different solubility characteristics. |
| Hexane/Ethyl Acetate | A versatile mixture; the ratio can be adjusted to achieve optimal solubility. |
| Toluene/Hexane | Another adjustable system suitable for aromatic compounds. |
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: For column chromatography, silica gel is the recommended stationary phase due to its polarity.[6][7][8] The mobile phase (eluent) should be chosen to provide good separation between the target compound and its impurities. A typical starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first.[9][10]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). |
| Mobile Phase | Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Monitoring | Use TLC with a UV lamp (254 nm) for visualization. |
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before the final crystallization step. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the eluent that gives good separation of the target compound from impurities (target Rf value between 0.2 and 0.4 is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Basic troubleshooting logic for purification issues.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Home Page [chem.ualberta.ca]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. nbinno.com [nbinno.com]
- 7. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 8. sse.co.th [sse.co.th]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane".
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals are forming, even after the solution has cooled. | 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The solution is supersaturated . 3. The cooling process was too rapid . | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][2][3] 2. Induce crystallization by: - Scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[4] - Adding a "seed" crystal of the pure compound.[4] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid. This is more likely if the compound is impure.[1][5] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional solvent and allow the solution to cool more slowly.[1] 3. Consider using a different solvent with a lower boiling point. |
| The yield of recovered crystals is very low. | 1. Too much solvent was used , causing a significant amount of the compound to remain in the mother liquor.[2][3] 2. The crystals were washed with solvent that was not cold enough , redissolving some of the product. 3. Premature crystallization occurred during a hot filtration step, resulting in loss of product. 4. The compound has significant solubility in the chosen solvent even at low temperatures. | 1. Reduce the amount of solvent used in the initial dissolution step. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. 2. Always use ice-cold solvent to wash the crystals.[3] 3. Ensure the funnel and receiving flask are pre-heated during hot filtration. Use a slight excess of solvent to prevent crystallization in the funnel, then evaporate the excess before cooling.[5][6] 4. Re-evaluate the solvent choice. A different solvent or a mixed solvent system might be more effective. |
| The resulting crystals are discolored. | Colored impurities are present in the crude sample. | After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[7] |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. Rapid crystallization can trap impurities.[2] | Add a small amount of additional hot solvent to the solution and reheat until all the solid dissolves. Then, allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling.[2] |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol |
| Boiling Point | 363.3 °C at 760 mmHg |
| Melting Point | Not available in literature. Requires experimental determination. |
Solubility Characteristics (Illustrative)
Disclaimer: The following table provides an illustrative guide for solvent selection. The actual solubility of this compound must be determined experimentally. Based on its structure (a halogenated aryl ketone), it is expected to be soluble in many organic solvents.
| Solvent | Expected Solubility at Room Temperature | Expected Solubility when Heated | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Insoluble | Unsuitable |
| Ethanol | Sparingly Soluble to Soluble | Very Soluble | Potentially Good |
| Isopropanol | Sparingly Soluble | Very Soluble | Potentially Good |
| Acetone | Soluble | Very Soluble | Likely Unsuitable (too soluble at room temp) |
| Ethyl Acetate | Soluble | Very Soluble | Likely Unsuitable (too soluble at room temp) |
| Toluene | Soluble | Very Soluble | Likely Unsuitable (too soluble at room temp) |
| Heptane/Hexane | Sparingly Soluble | Soluble | Potentially Good (especially in a mixed solvent system) |
Experimental Protocols
Protocol for Determining a Suitable Recrystallization Solvent
-
Place approximately 20-30 mg of the crude "this compound" into a small test tube.
-
Add the solvent to be tested dropwise at room temperature, shaking after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[8]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
A suitable solvent is one in which the compound is soluble when hot but insoluble when cold, resulting in the formation of a significant amount of crystals upon cooling.[8]
Detailed Recrystallization Protocol
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the flask containing the compound to just dissolve it completely.[4][7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[4]
-
Drying: Continue to draw air through the crystals on the filter paper to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination.[9]
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).
Q2: What are the most common impurities I should expect in my synthesis?
A2: The primary impurities in the synthesis of this compound are typically:
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Isomeric Impurities: The ortho-isomer, 6-Chloro-1-(2-chlorophenyl)-1-oxohexane, is the most significant impurity. The chloro group on the chlorobenzene ring directs acylation to both the ortho and para positions.[1][2] Due to steric hindrance, the para-substituted product is generally the major isomer.[1]
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Starting Material Impurities: Residual unreacted chlorobenzene and 6-chlorohexanoyl chloride may be present. Impurities from the synthesis of 6-chlorohexanoyl chloride, such as 6-chlorohexanoic acid, can also carry over.
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Byproducts from Side Reactions: Although less common in acylation, polyacylation products, where more than one acyl group is added to the chlorobenzene ring, can occur under harsh reaction conditions. The acyl group is deactivating, which typically prevents further acylation.[3][4]
Q3: Why is my reaction yield consistently low?
A3: Low yields in the Friedel-Crafts acylation of chlorobenzene can be attributed to several factors:
-
Deactivated Substrate: Chlorobenzene is an electron-withdrawing (deactivated) aromatic ring, which makes it less reactive towards electrophilic substitution.[5] This can lead to incomplete reactions.
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored catalyst.
-
Product Complexation: The ketone product forms a complex with the Lewis acid catalyst, which can inhibit further reaction. A stoichiometric amount of the catalyst is often required.
-
Suboptimal Reaction Conditions: Incorrect reaction temperature or time can lead to lower yields or the formation of byproducts.
Q4: How can I minimize the formation of the ortho-isomer?
A4: While it is difficult to completely eliminate the formation of the ortho-isomer, its proportion can be minimized by:
-
Controlling Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer.
-
Choice of Catalyst: The choice and amount of Lewis acid catalyst can influence the isomer ratio.
-
Purification: The most effective way to remove the ortho-isomer is through purification of the crude product, typically by recrystallization or chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient catalyst.3. Deactivated starting material (chlorobenzene) and harsh reaction conditions not met.4. Impure starting materials. | 1. Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.2. Use at least a stoichiometric amount of AlCl₃ relative to the 6-chlorohexanoyl chloride.3. Consider a slight increase in reaction temperature or longer reaction times, monitoring for byproduct formation.4. Check the purity of chlorobenzene and 6-chlorohexanoyl chloride before starting the reaction. |
| High Levels of Ortho-Isomer Impurity | 1. Reaction temperature is too high.2. Non-optimal catalyst concentration. | 1. Perform the reaction at a lower temperature (e.g., 0-5 °C) and monitor the progress.2. Experiment with slightly different molar ratios of the catalyst. |
| Presence of Unreacted Starting Materials | 1. Incomplete reaction.2. Insufficient reaction time or temperature. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.2. Ensure efficient stirring to promote reactant mixing. |
| Dark-Colored Reaction Mixture or Product | 1. Side reactions or decomposition.2. Reaction temperature is too high. | 1. Control the reaction temperature carefully, especially during the addition of reactants.2. Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Chlorobenzene
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add 6-chlorohexanoyl chloride (1.0 equivalent) to the stirred suspension.
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To this mixture, add chlorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the isomers.
GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
HPLC Conditions (starting point for optimization):
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common impurity formation pathways.
References
Technical Support Center: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in a Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. Ensure it is anhydrous and has not been deactivated by exposure to atmospheric moisture. Using a freshly opened or properly stored container of the catalyst is recommended. The amount of catalyst can also be optimized; typically, a stoichiometric amount or a slight excess relative to the acylating agent is used.
-
Reaction Temperature: Temperature plays a critical role.[1][2] While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reactants and then gradually warm it to room temperature or slightly above. Running trial reactions at different temperatures can help determine the optimal condition.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
Purity of Reactants: Impurities in the chlorobenzene or 6-chlorohexanoyl chloride can interfere with the reaction. Ensure the purity of your starting materials, distilling them if necessary.
-
Deactivation of the Aromatic Ring: The chloro group on chlorobenzene is a deactivating substituent for electrophilic aromatic substitution, which can lead to slower reaction rates and lower yields compared to activated aromatic compounds.[3] Optimizing the catalyst and reaction conditions is key to overcoming this.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired para-isomer?
A2: The chloro group is an ortho, para-directing group in electrophilic aromatic substitution.[4][5][6] Therefore, the formation of both 2-chloro- and 4-chloro-acylated products is expected. However, the para-isomer is generally the major product due to steric hindrance at the ortho position.[4][6] To enhance the selectivity for the para-product:
-
Steric Hindrance: The bulky acyl group will preferentially add to the less sterically hindered para position.[4] This inherent preference is a significant advantage.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer.
-
Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence the isomer ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) might provide better selectivity.[1][2]
-
Solvent: The choice of solvent can also play a role in the isomer distribution. Less polar solvents may favor the formation of the para-isomer.
Q3: The reaction seems to stop before all the starting material is consumed. What could be the reason?
A3: Reaction stalling can be due to:
-
Catalyst Deactivation: As mentioned, moisture can deactivate the Lewis acid catalyst. Additionally, the product ketone can form a complex with the catalyst, effectively removing it from the reaction cycle. Using a slight excess of the catalyst can help mitigate this.
-
Insufficient Mixing: Ensure the reaction mixture is being stirred efficiently to maintain a homogeneous environment.
-
Low Reactivity: The deactivating nature of the chlorobenzene ring might lead to a slow reaction that appears to have stalled.[3] Confirming this with reaction monitoring over a longer period is recommended.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the product typically involves several steps:
-
Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with a dilute solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Crystallization: The crude product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Friedel-Crafts acylation mechanism.[7][8] First, the Lewis acid catalyst (e.g., AlCl₃) reacts with 6-chlorohexanoyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pi system of the chlorobenzene ring in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.
Q2: Why is the para-isomer the major product?
A2: The chlorine atom on chlorobenzene directs incoming electrophiles to the ortho and para positions.[5][6][9] However, the para position is sterically less hindered than the two ortho positions, making it the preferred site of attack for the relatively bulky acylium ion.[4]
Q3: Can I use other Lewis acids as catalysts for this reaction?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[1][2] The reactivity and selectivity of the reaction can vary with the choice of catalyst. Aluminum chloride is a very common and potent catalyst for this type of reaction.
Q4: Are there any known side reactions to be aware of?
A4: Besides the formation of the ortho-isomer, a potential side reaction is polyacylation. However, this is generally not a significant issue in Friedel-Crafts acylation because the introduction of the acyl group (a deactivating group) makes the product less reactive than the starting material towards further acylation.[10][11]
Q5: What safety precautions should be taken during this synthesis?
A5:
-
Anhydrous Aluminum Chloride: AlCl₃ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
6-chlorohexanoyl chloride: This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield and Isomer Ratio
| Catalyst (1.1 eq) | Temperature (°C) | Time (h) | Conversion (%) | Yield of para-isomer (%) | para:ortho Ratio |
| AlCl₃ | 0 to 25 | 4 | 95 | 85 | 9:1 |
| FeCl₃ | 25 | 6 | 80 | 70 | 8:1 |
| ZnCl₂ | 50 | 8 | 65 | 58 | 10:1 |
Note: The data presented in this table is illustrative and based on general trends in Friedel-Crafts acylation reactions. Actual results may vary.
Table 2: Optimization of Reaction Temperature with AlCl₃ Catalyst
| Temperature (°C) | Time (h) | Conversion (%) | Yield of para-isomer (%) | para:ortho Ratio |
| 0 | 8 | 75 | 68 | 12:1 |
| 25 | 4 | 95 | 85 | 9:1 |
| 50 | 2 | 98 | 80 | 7:1 |
Note: The data presented in this table is illustrative and based on general trends in Friedel-Crafts acylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Chlorobenzene
-
6-chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.
-
In a separate dropping funnel, add 6-chlorohexanoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM.
-
Add the 6-chlorohexanoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism [periodicos.capes.gov.br]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. doubtnut.com [doubtnut.com]
- 5. youtube.com [youtube.com]
- 6. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing this reaction, with a special focus on the critical aspect of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: What is the expected major product of this reaction?
A2: The Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride is expected to yield primarily the para-substituted product, this compound. A minor amount of the ortho-substituted isomer, 6-Chloro-1-(2-chlorophenyl)-1-oxohexane, may also be formed. The para isomer is favored due to reduced steric hindrance at the position opposite the chloro substituent on the benzene ring.[1][2][3]
Q3: Why is temperature control so critical in this reaction?
A3: Temperature is a crucial parameter in the Friedel-Crafts acylation for several reasons:
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Reaction Rate: Higher temperatures generally increase the reaction rate.
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Selectivity: Temperature can influence the ratio of the desired para product to the ortho isomer. While detailed studies on this specific reaction are limited, in many Friedel-Crafts acylations, higher temperatures can sometimes lead to decreased regioselectivity.
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Side Reactions: Elevated temperatures can promote undesirable side reactions, such as dealkylation or isomerization of the acyl chain, and can lead to the formation of polymeric byproducts, which can complicate purification and reduce the overall yield.
Q4: What are the signs of a poorly controlled reaction temperature?
A4: Indications that the reaction temperature may not be optimal include:
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A lower than expected yield of the desired product.
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The formation of a dark-colored reaction mixture, which can suggest the presence of polymeric or decomposition products.
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Difficulties in product purification, such as the presence of multiple, hard-to-separate impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Reaction temperature is too low: The reaction may be proceeding too slowly to reach completion within the allotted time. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical method like TLC or GC. |
| Reaction temperature is too high: This can lead to the degradation of reactants or products, or the formation of significant amounts of side products. | Lower the reaction temperature. Ensure the reaction is conducted within the recommended temperature range. Use a reliable temperature control system (e.g., an oil bath with a thermostat or a temperature-controlled mantle). | |
| Inefficient stirring: Poor mixing can lead to localized overheating or an uneven distribution of the catalyst, resulting in an incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. | |
| High Percentage of Ortho Isomer | Reaction temperature is not optimized: The temperature can affect the regioselectivity of the acylation. | Experiment with running the reaction at a lower temperature, as this often favors the formation of the sterically less hindered para isomer. |
| Formation of Dark/Tarry Byproducts | Reaction temperature is too high: Excessive heat can cause decomposition and polymerization. | Strictly maintain the reaction temperature within the optimal range. Consider adding the acyl chloride or the catalyst portion-wise to better control the initial exotherm of the reaction. |
| Reaction Fails to Initiate | Inactive catalyst: The aluminum chloride may have been exposed to moisture and hydrolyzed. | Use freshly opened or properly stored anhydrous aluminum chloride. |
| Deactivated aromatic ring: The presence of strongly deactivating groups on the aromatic ring can inhibit the Friedel-Crafts reaction. | This is not an issue with chlorobenzene, which is only weakly deactivating. However, ensure the starting chlorobenzene is pure. |
Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene
This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
6-Chlorohexanoyl chloride
-
Anhydrous solvent (e.g., dichloromethane or nitrobenzene)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle or oil bath with a temperature controller.
-
Separatory funnel.
-
Standard glassware for workup and purification.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a reflux condenser. Equip the flask with a dropping funnel. Ensure the apparatus is protected from atmospheric moisture using a drying tube.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to 6-chlorohexanoyl chloride) and the anhydrous solvent. Cool the mixture in an ice bath to 0-5°C with stirring.
-
Addition of Reactants: Add chlorobenzene (typically used in excess as both reactant and solvent, or in a stoichiometric amount if another solvent is used) to the cooled suspension.
-
Controlled Addition: Slowly add 6-chlorohexanoyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature between 0-10°C during the addition to control the initial exothermic reaction.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (a starting point could be in the range of 50-70°C). Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
Table 1: Effect of Temperature on Reaction Outcome (Hypothetical Data for Illustrative Purposes)
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Para:Ortho Isomer Ratio | Observations |
| 25 | 24 | 45 | >98:2 | Slow reaction rate |
| 50 | 8 | 75 | 95:5 | Good yield and selectivity |
| 70 | 4 | 85 | 92:8 | Faster reaction, slightly lower selectivity |
| 90 | 2 | 70 | 88:12 | Increased side product formation, darker mixture |
Note: This data is illustrative and the optimal conditions should be determined experimentally.
Visualizations
Caption: Experimental Workflow for Synthesis.
Caption: Friedel-Crafts Acylation Pathway.
References
Technical Support Center: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, with a primary focus on catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group from 6-chlorohexanoyl chloride is introduced onto the chlorobenzene ring, typically in the presence of a Lewis acid catalyst.
Q2: Why is a catalyst necessary for this reaction?
A2: A catalyst, typically a Lewis acid, is essential to activate the 6-chlorohexanoyl chloride. The catalyst coordinates with the chlorine atom of the acyl chloride, generating a highly reactive acylium ion (R-C=O+). This electrophile is then attacked by the electron-rich chlorobenzene ring to form the desired product. Without the catalyst, the acyl chloride is not electrophilic enough to react with the deactivated chlorobenzene ring.
Q3: What are the primary products formed in this reaction?
A3: The Friedel-Crafts acylation of chlorobenzene yields a mixture of ortho and para isomers. The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to steric hindrance from the bulky acyl group, the major product is the para-substituted isomer, this compound. The ortho-substituted isomer is typically formed as a minor byproduct.[1]
Q4: Can I use hydrated aluminum chloride as a catalyst?
A4: No, it is crucial to use anhydrous aluminum chloride (AlCl₃). Any moisture present will react with the AlCl₃, hydrolyzing it and rendering it inactive as a Lewis acid catalyst. This will significantly reduce or completely inhibit the reaction.
Q5: Are there greener or alternative catalysts available for this reaction?
A5: Yes, while AlCl₃ is common, research is ongoing into more environmentally friendly and reusable catalysts. Alternatives include other Lewis acids like FeCl₃, ZnCl₂, and lanthanide triflates.[2] Solid acid catalysts and ionic liquids are also being explored to simplify product purification and catalyst recycling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to hydration. 2. Insufficient amount of catalyst. 3. Deactivated aromatic ring (chlorobenzene is already deactivated). 4. Low reaction temperature. 5. Impure starting materials. | 1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment (e.g., glove box or under an inert atmosphere). 2. For Friedel-Crafts acylation, a stoichiometric amount of AlCl₃ is often required as it complexes with the product.[3] 3. Ensure the reaction is run for a sufficient amount of time, potentially at a slightly elevated temperature, to overcome the deactivation. 4. While the initial mixing is often done at low temperatures to control the exothermic reaction, the reaction may require gentle heating to proceed to completion. 5. Purify starting materials (chlorobenzene and 6-chlorohexanoyl chloride) before use. |
| Formation of Multiple Byproducts | 1. Isomer formation (ortho and para). 2. Self-acylation of the acyl chloride (less common). 3. Cleavage of the starting materials or product under harsh conditions. | 1. Optimize reaction conditions (e.g., lower temperature) to favor the formation of the para isomer. Purification by chromatography or recrystallization is necessary to isolate the desired product. 2. Ensure slow addition of the acyl chloride to the mixture of chlorobenzene and catalyst. 3. Avoid excessively high reaction temperatures or prolonged reaction times. |
| Reaction Mixture is Dark and Tarry | 1. Polymerization or decomposition of starting materials or products. 2. Reaction temperature is too high. | 1. This often indicates side reactions. It is crucial to control the reaction temperature, especially during the initial addition of reagents. 2. Use an ice bath to control the initial exothermic reaction and maintain the recommended temperature throughout the reaction. |
| Difficulty in Product Isolation | 1. The product forms a complex with the aluminum chloride catalyst. 2. Emulsion formation during aqueous workup. | 1. The reaction mixture must be quenched by carefully adding it to ice-water, followed by acidification (e.g., with HCl) to break up the product-catalyst complex. 2. Add a saturated brine solution to help break the emulsion. If it persists, filtration through a pad of celite may be necessary. |
Catalyst Selection and Performance
The choice of catalyst can significantly impact the yield, selectivity, and environmental footprint of the synthesis. Below is a comparison of common catalysts for Friedel-Crafts acylation.
| Catalyst | Typical Loading (mol%) | Relative Activity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 100 - 150 | High | Readily available, inexpensive, and highly active. | Moisture sensitive, requires stoichiometric amounts, generates significant acidic waste, difficult to recycle. |
| Iron(III) Chloride (FeCl₃) | 100 - 150 | Moderate to High | Less expensive than AlCl₃, effective for many acylations. | Also moisture sensitive and typically used in stoichiometric amounts. |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Moderate | Milder Lewis acid, can offer better selectivity in some cases. | Generally less reactive than AlCl₃, may require higher temperatures or longer reaction times. |
| Lanthanide Triflates (e.g., Yb(OTf)₃) | 5 - 20 | High | Water-tolerant, can be used in catalytic amounts, and are recyclable. | Significantly more expensive than traditional Lewis acids. |
| Solid Acids (e.g., Zeolites, Nafion) | Catalytic | Moderate | Environmentally friendly, easily separable, and reusable. | May have lower activity and can be deactivated by certain impurities. |
Note: The data in this table is representative and actual performance may vary depending on the specific reaction conditions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound using AlCl₃
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene (anhydrous)
-
6-Chlorohexanoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add chlorobenzene (1.0 eq) to the cooled suspension with stirring.
-
Slowly add 6-chlorohexanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Visualizations
Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for catalyst selection in Friedel-Crafts acylation.
References
Technical Support Center: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1-(4-chlorophenyl)-1-oxohexane. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during this Friedel-Crafts acylation reaction.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This involves the reaction of chlorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What is the expected major product of this reaction and why?
The major product is 6-chloro-1-(4 -chlorophenyl)-1-oxohexane, the para-substituted isomer.[1][2] The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group. However, due to steric hindrance at the ortho positions, the incoming acyl group preferentially adds to the para position.[1]
Q3: What are the common side products in this synthesis?
The primary side product is the ortho-isomer, 6-chloro-1-(2-chlorophenyl)-1-oxohexane. The formation of this isomer is less favorable due to steric hindrance.[1] Depending on the purity of the starting materials and reaction conditions, other impurities may also be present.
Q4: Why is a stoichiometric amount of Lewis acid catalyst often required?
In Friedel-Crafts acylation, the Lewis acid catalyst, such as AlCl₃, forms a complex with the carbonyl group of the product ketone. This complex deactivates the catalyst, preventing it from catalyzing further reactions. Therefore, at least a stoichiometric amount of the catalyst is typically needed.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions to prevent moisture contamination. |
| Deactivated aromatic ring | Friedel-Crafts reactions are less effective on strongly deactivated rings. Ensure the chlorobenzene is of high purity. | |
| Insufficient reaction time or temperature | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of a High Percentage of the Ortho-Isomer | Reaction temperature is too high | Lowering the reaction temperature can sometimes improve the selectivity for the para-isomer. |
| Choice of solvent | The polarity of the solvent can influence the isomer ratio. Experiment with different solvents (see Section III) to optimize for the desired isomer. | |
| Product is an Oily or Gummy Substance Instead of a Solid | Presence of impurities | Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC. | |
| Difficulty in Removing the Aluminum Chloride Complex During Workup | Incomplete hydrolysis | Add the reaction mixture to ice-cold dilute acid (e.g., HCl) slowly and with vigorous stirring to ensure complete hydrolysis of the aluminum chloride complex. |
III. Solvent Effects on Synthesis
| Solvent | Typical Effect on Yield | Typical Effect on Isomer Selectivity (Para/Ortho) | Reaction Time | Notes |
| Carbon Disulfide (CS₂) | Generally good | Can favor the para isomer | Moderate | Highly flammable and toxic. Requires careful handling. |
| Nitrobenzene | Can lead to higher yields | May favor the ortho isomer in some cases | Can be faster | Product isolation can be challenging due to its high boiling point. |
| 1,2-Dichloroethane | Often provides good yields | Good selectivity for the para isomer | Moderate | A commonly used solvent for Friedel-Crafts reactions. |
| Solvent-Free | Can result in high yields and faster reactions | Selectivity can be variable | Short | Environmentally friendly option, but may require higher temperatures. |
IV. Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below as a general guideline. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Addition of Reactants: Cool the mixture in an ice bath. Add 6-chlorohexanoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: After the addition of the acyl chloride, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
V. Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield in the synthesis reaction.
References
Handling and disposal of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane"
This guide provides essential information for the safe handling and disposal of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. It is intended for researchers, scientists, and drug development professionals. All procedures should be performed in a designated laboratory setting with appropriate engineering controls and personal protective equipment.
Frequently Asked Questions (FAQs)
General Handling & Safety
??? Q: What are the primary hazards associated with this compound? A: While a specific, comprehensive toxicology profile for this compound is not widely published, it belongs to the class of halogenated organic compounds. Compounds in this class may be harmful if swallowed, cause skin and eye irritation, and may have other long-term health effects.[1][2] It is crucial to treat this compound with care and minimize all routes of exposure. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.
Q: What basic laboratory practices should I follow when working with this compound? A: Always work in a well-ventilated area, preferably inside a chemical fume hood.[3][4][5] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the laboratory.[1][4] Wash hands thoroughly after handling the compound and before leaving the lab.[4] Ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.[6] ???
Personal Protective Equipment (PPE)
??? Q: What type of gloves should I wear? A: Nitrile gloves are generally recommended for incidental contact with organic compounds.[3][4][7] However, for prolonged handling or in case of a spill, it is important to consult the supplier's SDS for specific glove material recommendations. Always check gloves for holes or degradation before use and change them frequently.[4][8]
Q: What is the minimum required PPE for handling this solid compound? A: The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[3][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A laboratory coat.[3]
-
Footwear: Closed-toe shoes.[3]
Q: When is respiratory protection necessary? A: If you are working outside of a fume hood, or if there is a potential for generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be required.[6][9] Consult your institution's environmental health and safety (EHS) office for guidance on respirator selection and fit-testing. ???
Storage & Stability
??? Q: How should I store this compound? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][10][11] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[12][13]
Q: Is this compound compatible with common laboratory materials? A: Halogenated hydrocarbons can be incompatible with certain plastics and elastomers. It is best to store the compound in its original container. For experimental setups, consult a chemical compatibility chart to ensure materials like tubing, seals, and containers are appropriate.[14][15] ???
Spills & Emergencies
??? Q: What should I do if I spill a small amount of the solid on the lab bench? A: For a small, dry spill:
-
Ensure you are wearing appropriate PPE.
-
Gently sweep or scoop the material into a designated waste container, avoiding dust generation.[16]
-
Wipe the area with a damp cloth or paper towel and a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.
-
Place all cleanup materials into a sealed bag and dispose of it as hazardous waste.[10]
-
Wash the area again with soap and water.
Q: What is the procedure for a large spill? A: For a large spill, or any spill outside of a fume hood:
-
Alert others in the area and evacuate immediately.[10]
-
If safe to do so, close the door to the lab to contain any potential vapors or dust.
-
Contact your institution's EHS or emergency response team immediately.[17]
-
Do not attempt to clean up a large spill by yourself.
Q: What are the first aid measures for exposure? A:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12] ???
Waste Disposal
??? Q: How do I dispose of this compound and its waste? A: This compound must be disposed of as hazardous waste. As a chlorinated organic compound, it must be segregated into a "Halogenated Organic Waste" stream.[3][18][19] Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[19]
Q: Can I dispose of solutions containing this compound down the drain? A: No. Under no circumstances should organic compounds, especially halogenated ones, be disposed of down the sink or in any sewage drain.[3][10] This is a violation of environmental regulations and can harm aquatic life.
Q: How should I dispose of contaminated items like gloves and pipette tips? A: All items that are grossly contaminated with this compound should be considered hazardous waste. Place them in a sealed, properly labeled container and dispose of them through your institution's EHS office. ???
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected reaction color or byproduct formation | Contamination of glassware; Reactant instability; Incompatibility with solvent or other reagents. | Ensure all glassware is scrupulously clean and dry. Check the purity of your starting materials. Consult literature for known incompatibilities. Run a small-scale control reaction. |
| Poor solubility in a chosen solvent | Incorrect solvent selection; Low temperature. | Consult chemical property data for solubility information. Try gentle warming or sonication if the compound is stable. Consider a different solvent or solvent mixture. |
| Static electricity causing solid to "jump" during weighing | Low humidity in the laboratory; Nature of the solid compound. | Use an anti-static gun or ionizer at the balance. Weigh the compound in a closed, tared container. Increase ambient humidity if possible. |
| Visible degradation of equipment (e.g., tubing, seals) | Chemical incompatibility. | Immediately cease the experiment. Replace the compromised parts with a material known to be compatible with chlorinated hydrocarbons (e.g., PTFE, PEEK). Refer to a chemical compatibility chart.[14][15] |
Data and Properties
Physical & Chemical Properties
| Property | Value | Reference |
| CAS Number | 188851-40-3 | [20][21] |
| Molecular Formula | C₁₂H₁₄Cl₂O | [20][21] |
| Molecular Weight | 245.149 g/mol | [20] |
| Appearance | Solid | [21] |
| Boiling Point | 363.28 °C at 760 mmHg | [20] |
| Flash Point | 153.54 °C | [20] |
| Density | 1.166 g/cm³ | [20] |
Personal Protective Equipment (PPE) Summary
| Protection | Equipment | Standard |
| Eye/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be needed for splash hazards. | ANSI Z87.1 / EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile for incidental contact). | EN 374 |
| Body | Laboratory coat. A chemically resistant apron may be needed for larger quantities. | N/A |
| Respiratory | Use in a fume hood. If not possible, a NIOSH-approved respirator is required. | NIOSH / EN 149 |
Experimental Protocols
Protocol 1: Weighing and Solution Preparation
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Ensure the analytical balance is clean and located within a fume hood or a ventilated balance enclosure.
-
Prepare a labeled, tared weigh boat or receiving flask.
-
-
Weighing:
-
Carefully transfer the solid this compound from its stock container to the weigh boat using a clean spatula.
-
Avoid creating dust. If static is an issue, use an anti-static device.
-
Record the exact mass.
-
-
Dissolution:
-
Place the receiving flask containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Use a small amount of solvent to rinse the weigh boat, adding the rinse to the flask to ensure a complete transfer.
-
Stir until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any affected surfaces.
-
Dispose of the weigh boat and any contaminated wipes as halogenated solid waste.
-
Protocol 2: Waste Segregation and Collection
-
Identify Waste Streams: Establish separate, clearly labeled waste containers for:
-
Halogenated Organic Liquid Waste: For solutions containing this compound.[18][19]
-
Halogenated Organic Solid Waste: For contaminated consumables (gloves, wipes, pipette tips, etc.).
-
Non-Halogenated Organic Waste: For other organic solvents not mixed with the target compound.[18]
-
Aqueous Waste: For non-hazardous aqueous solutions.
-
-
Container Management:
-
Labeling:
-
Label each container with "Hazardous Waste," the full chemical names of all contents, and the approximate percentages.[10] Do not use abbreviations.
-
-
Disposal:
-
When a container is full, arrange for pickup by your institution's EHS department.
-
Visual Workflows
Caption: Standard workflow for handling this compound.
Caption: Decision logic for responding to a chemical spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. uwlax.edu [uwlax.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. agilent.com [agilent.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Compatibility [idex-hs.com]
- 15. coleparmer.com [coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. This compound|lookchem [lookchem.com]
- 21. cymitquimica.com [cymitquimica.com]
"6-Chloro-1-(4-chlorophenyl)-1-oxohexane" reaction monitoring by TLC
Topic: Monitoring the Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated. | Prepare a more dilute solution of the reaction mixture for spotting. |
| Inappropriate mobile phase polarity. | If the compound is acidic, add a small amount of acetic acid (0.1-1%) to the mobile phase. If it is basic, add a small amount of triethylamine (0.1-1%). | |
| The compound is highly polar. | Consider using a reverse-phase TLC plate (e.g., C18-silica). | |
| No spots are visible on the TLC plate. | The sample is too dilute. | Spot the same location multiple times, allowing the solvent to dry completely between applications. |
| The compound is not UV-active. | Use an alternative visualization technique such as an iodine chamber or a potassium permanganate stain.[1] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline where the sample is spotted.[2] | |
| The compound is volatile and may have evaporated. | This makes TLC monitoring challenging. Consider alternative in-process controls if volatility is high. | |
| Spots remain at the baseline (low Rf). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (high Rf). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Reactant and product spots are not well-separated. | The mobile phase does not have the optimal polarity. | Systematically test different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). |
| A different solvent system may be required. | Try a different combination of solvents, for example, dichloromethane/methanol or toluene/ethyl acetate. | |
| Unexpected spots appear. | Contamination of the TLC plate. | Handle the TLC plate only by the edges to avoid transferring oils from your fingers. |
| Impurities in the starting materials or solvent. | Use high-purity reagents and solvents. | |
| Byproducts from the reaction. | The Friedel-Crafts acylation of chlorobenzene can produce both the desired para-substituted product and the ortho-substituted isomer as a byproduct.[1][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?
A good starting point for a mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a mixture of hexanes and ethyl acetate. We recommend starting with a ratio of 8:2 or 7:3 (hexane:ethyl acetate) and optimizing from there.
Q2: How can I visualize the spots on the TLC plate?
Since this compound contains a chromophore (the chlorophenyl ketone group), it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[1][5] The spots will appear as dark quenching spots on a fluorescent green background.[1][5] Alternatively, an iodine chamber can be used for visualization, where the spots will appear as brownish stains.[1]
Q3: What do the different spots on my TLC plate represent?
In a typical reaction, you will spot the starting material (chlorobenzene and 6-chlorohexanoyl chloride), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself.
-
Starting Material Lane: This shows the position of your reactants.
-
Reaction Mixture Lane: This lane will show the disappearance of the starting materials and the appearance of the product spot(s) over time.
-
Co-spot Lane: This helps to definitively identify the starting material spots in the reaction mixture.
Q4: How do I calculate the Retention Factor (Rf) and what does it tell me?
The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica gel stationary phase.[6] The product, this compound, is expected to be more polar than the starting material chlorobenzene and thus have a lower Rf value.
Q5: What are the expected Rf values for the starting materials and the product?
The exact Rf values will depend on the specific TLC plate, mobile phase composition, and laboratory conditions. However, you can expect the following trend in a hexane/ethyl acetate system:
| Compound | Expected Polarity | Expected Rf Value (Illustrative) |
| Chlorobenzene | Low | High |
| 6-Chlorohexanoyl chloride | Medium | Medium-High |
| This compound (Product) | High | Low-Medium |
| ortho-isomer (Byproduct) | High | Similar to the para-product, may be slightly different |
Experimental Protocol: TLC Monitoring
This protocol describes a general procedure for monitoring the reaction.
1. Preparation of the TLC Plate:
-
Handle a silica gel TLC plate (with fluorescent indicator) by its edges.
-
Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline.
-
Mark small, evenly spaced points on the baseline where you will spot your samples.
2. Sample Preparation and Spotting:
-
Prepare dilute solutions of your starting materials and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot a small amount of each sample onto the marked points on the baseline. Keep the spots as small as possible.
-
Allow the solvent to completely evaporate between applications if multiple spots are needed in the same location.
3. Development of the TLC Plate:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate).
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the cover.
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle their outlines with a pencil.
-
Alternatively, place the plate in a sealed chamber containing a few crystals of iodine until spots appear.
-
Calculate the Rf values for each spot.
Workflow and Pathway Diagrams
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Logical diagram of TLC analysis in reaction monitoring.
References
- 1. youtube.com [youtube.com]
- 2. Solved Question 9 5. In TLC analysis of Frieldel-Crafts | Chegg.com [chegg.com]
- 3. doubtnut.com [doubtnut.com]
- 4. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
Troubleshooting "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" NMR spectra
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" and analyzing its NMR spectra.
Predicted NMR Data
Structure and Numbering:
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Atom Number | Multiplicity | Integration | Approx. Chemical Shift (ppm) | Notes |
| H on C2', C6' | Doublet | 2H | 7.90 | Aromatic protons ortho to the carbonyl group are deshielded. |
| H on C3', C5' | Doublet | 2H | 7.45 | Aromatic protons meta to the carbonyl group. |
| H on C2 | Triplet | 2H | 2.95 | Alpha to the carbonyl group. |
| H on C6 | Triplet | 2H | 3.55 | Alpha to the chlorine atom. |
| H on C3, C4, C5 | Multiplet | 6H | 1.40 - 1.80 | Overlapping signals of the methylene groups in the alkyl chain. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Atom Number | Approx. Chemical Shift (ppm) | Notes |
| C1 (C=O) | 198.5 | Carbonyl carbon.[4][5] |
| C1' (C-Ar) | 135.0 | Aromatic carbon attached to the carbonyl group. |
| C4' (C-Cl) | 139.5 | Aromatic carbon attached to chlorine. |
| C2', C6' | 129.5 | Aromatic carbons ortho to the carbonyl group. |
| C3', C5' | 128.9 | Aromatic carbons meta to the carbonyl group. |
| C2 | 38.5 | Alpha to carbonyl. |
| C6 | 45.0 | Alpha to chlorine. |
| C3 | 24.0 | Methylene carbon. |
| C5 | 32.5 | Methylene carbon. |
| C4 | 26.5 | Methylene carbon. |
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your "this compound" sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common starting choice for this type of molecule.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral Width: -10 to 220 ppm
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
-
-
-
Processing:
-
Apply Fourier transformation to the acquired FID (Free Induction Decay).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Troubleshooting and FAQs
Q1: My aromatic signals in the ¹H NMR spectrum don't look like two clean doublets.
A1: This is a common observation. The aromatic region (around 7.4-8.0 ppm) can be complex due to second-order coupling effects, especially on lower field instruments. While you expect two doublets for a simple para-substituted pattern, they may appear as a more complex multiplet. If the peaks are broad or poorly resolved, try re-shimming the instrument. Using a higher field NMR spectrometer (e.g., 600 MHz or higher) can often resolve these complex patterns into the expected doublets.
Q2: I see unexpected peaks in my spectrum. What could they be?
A2: Unexpected signals can arise from several sources:
-
Solvent Impurities: Residual non-deuterated solvent (e.g., acetone at ~2.17 ppm, water at ~1.56 ppm in CDCl₃). Ensure your NMR tube is clean and dry.[8]
-
Starting Materials: The synthesis of this compound likely involves a Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride.[11][12] Check for signals corresponding to unreacted chlorobenzene (~7.3 ppm) or the acyl chloride.
-
Side Products: Friedel-Crafts reactions can sometimes yield ortho or meta isomers, although the para product is typically major. These isomers would have more complex aromatic signals.
-
Grease: Silicon grease from glassware can appear as a broad singlet around 0 ppm.
-
Contamination: Contamination from other reactions or dirty glassware.
Q3: The peaks in my spectrum are broad. How can I fix this?
A3: Broad peaks can be caused by several factors:[8][10]
-
Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument carefully.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute your sample.
-
Insoluble Material: If your sample is not fully dissolved or contains particulate matter, it will disrupt the magnetic field homogeneity.[9] Filter your NMR solution through a small plug of glass wool into a clean tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening. These are often difficult to remove.
-
Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, this can broaden specific peaks.[10][13]
Q4: The integration of my peaks is incorrect.
A4:
-
Relaxation Delay: Ensure the relaxation delay (d1) is long enough, especially for quaternary carbons in ¹³C NMR and for all signals in ¹H NMR if you need accurate quantitative data. A delay of at least 5 times the longest T1 relaxation time is recommended for quantitative analysis.
-
Phasing and Baseline: Poor phasing or baseline correction can lead to integration errors. Re-process your spectrum carefully.
-
Overlapping Peaks: If peaks are overlapping, the integration will be a sum of all protons under the curve. Try a different solvent to see if you can resolve the signals.[8][14] Aromatic solvents like benzene-d₆ can induce significant shifts compared to CDCl₃.[8]
Q5: A peak I expect to see is missing.
A5:
-
Broadening Beyond Detection: The peak may be so broad that it is lost in the baseline noise. This can happen with protons involved in chemical exchange (like -OH or -NH protons, though not applicable here) or in the presence of paramagnetic species.
-
Long Relaxation Time: Quaternary carbons in ¹³C NMR often have very long relaxation times and can be weak or absent with short relaxation delays. Increase the relaxation delay and the number of scans.
Visual Troubleshooting Guides
Below are diagrams to assist in your troubleshooting process.
Caption: A workflow for troubleshooting common NMR spectral issues.
Caption: Structural assignment of predicted ¹H NMR signals.
References
- 1. docbrown.info [docbrown.info]
- 2. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Degradation of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
Disclaimer: Direct experimental data on the degradation pathways of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" is limited in publicly available literature. The following information is based on established principles of microbial degradation of structurally similar compounds, such as chlorinated aromatic ketones and haloalkanes. The provided protocols and data are illustrative and should be adapted based on specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on related compounds, the initial degradation steps likely involve one or more of the following enzymatic reactions:
-
Reductive dehalogenation: The removal of chlorine atoms from both the aromatic ring and the alkyl chain is a critical step. This can occur under anaerobic conditions where the compound acts as an electron acceptor.
-
Ketone reduction: The ketone group can be reduced to a secondary alcohol, which may be more amenable to further degradation.
-
Oxidative attack: Under aerobic conditions, dioxygenase enzymes may attack the aromatic ring, leading to ring cleavage.
Q2: What types of microorganisms are likely to degrade this compound?
A2: Bacteria from genera such as Pseudomonas, Burkholderia, Alcaligenes, and Arthrobacter have been shown to degrade a variety of chlorinated aromatic compounds.[1] Anaerobic bacteria, including species of Desulfitobacterium, are known to carry out reductive dehalogenation.[2] Fungi may also play a role in the initial transformation of the compound.
Q3: Is this compound likely to be degraded aerobically or anaerobically?
A3: Both aerobic and anaerobic degradation pathways are plausible. Higher chlorinated compounds are often initially attacked under anaerobic conditions to remove chlorine atoms, followed by aerobic degradation of the less chlorinated intermediates.[3] Therefore, a sequential anaerobic-aerobic treatment might be most effective for complete mineralization.
Q4: What are the expected major intermediates in the degradation pathway?
A4: Potential intermediates could include:
-
1-(4-chlorophenyl)hexan-1-one (dehalogenation of the alkyl chain)
-
6-chloro-1-phenylhexan-1-one (dehalogenation of the aromatic ring)
-
6-Chloro-1-(4-chlorophenyl)hexan-1-ol (reduction of the ketone)
-
Chlorinated and non-chlorinated phenolic compounds and catechols (from aromatic ring cleavage)
-
Short-chain fatty acids (from the breakdown of the hexane chain)
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Unsuitable microbial consortium | Enrich for or isolate specific degraders from contaminated sites. Consider using a known dehalogenating culture. |
| Inappropriate redox conditions | For reductive dehalogenation, ensure strict anaerobic conditions. For oxidative degradation, ensure sufficient aeration. | |
| Toxicity of the compound | Start with lower concentrations of the substrate. Acclimatize the microbial culture gradually to higher concentrations. | |
| Lack of essential nutrients or co-substrates | Amend the medium with essential nutrients (N, P, trace elements). For co-metabolism, add a readily degradable carbon source (e.g., glucose, acetate).[4] | |
| Incomplete degradation / Accumulation of intermediates | A specific enzyme is inhibited or absent | Analyze for the accumulation of intermediates using techniques like GC-MS or LC-MS. Consider a two-stage (anaerobic-aerobic) process. |
| Sub-optimal environmental conditions | Optimize pH, temperature, and agitation speed. For Arthrobacter chlorophenolicus A6 degrading 4-chlorophenol, optimal conditions were pH 7.5, 29.6°C, and 207 rpm.[5] | |
| Inconsistent results between replicates | Non-homogenous inoculum or substrate distribution | Ensure the inoculum is well-mixed before distribution. If the substrate is poorly soluble, use a carrier solvent (with a solvent control) or a surfactant. |
| Contamination | Maintain strict aseptic techniques throughout the experiment. |
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table presents hypothetical data based on typical degradation studies of chlorinated aromatic compounds to serve as a template for your experimental data.
Table 1: Hypothetical Degradation of this compound under Different Redox Conditions.
| Condition | Initial Concentration (mg/L) | Degradation (%) after 28 days | Major Intermediate Detected |
| Aerobic | 50 | 15 | 6-Chloro-1-(4-chlorophenyl)hexan-1-ol |
| Anaerobic | 50 | 45 | 1-(4-chlorophenyl)hexan-1-one |
| Sequential Anaerobic-Aerobic (14 days each) | 50 | 75 | 4-hydroxyphenylacetic acid |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).
-
Inoculum Preparation: Use a microbial consortium from a relevant environmental sample (e.g., contaminated soil) or a pure culture known to degrade halogenated compounds. Grow the inoculum to the mid-exponential phase.
-
Experimental Setup:
-
In sterile flasks, add 100 mL of MSM.
-
Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 10, 50, 100 mg/L). An uninoculated control and a biomass control (inoculum without substrate) should be included.
-
Inoculate the flasks with 5% (v/v) of the prepared inoculum.
-
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C) in the dark to prevent photodegradation.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., 0, 2, 5, 10, 15, 21, 28 days).
-
Extract the samples with a suitable solvent (e.g., ethyl acetate) after acidifying to pH 2.
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediates.
-
Protocol 2: Anaerobic Reductive Dehalogenation Assay
-
Prepare Anaerobic Medium: Prepare a reduced mineral salt medium containing a reducing agent (e.g., cysteine-sulfide) and a redox indicator (e.g., resazurin).
-
Inoculum: Use an anaerobic microbial consortium or a pure culture known for reductive dehalogenation.
-
Experimental Setup:
-
Dispense the anaerobic medium into serum bottles under an oxygen-free gas stream (e.g., N₂/CO₂).
-
Add the target compound and an electron donor (e.g., lactate, formate).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Inoculate the bottles with an anaerobic culture.
-
-
Incubation: Incubate the bottles in the dark at a suitable temperature (e.g., 30-35°C) without shaking.
-
Sampling and Analysis:
-
Collect liquid samples using a sterile syringe.
-
Analyze for the parent compound and dehalogenated products as described in the aerobic protocol.
-
Monitor chloride ion concentration using an ion-selective electrode or ion chromatography as an indicator of dehalogenation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
- 4. Co-metabolic biodegradation of 4-chlorophenol by photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity analysis of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" against commercially available, structurally similar alternatives. The data presented herein is compiled from various commercial suppliers and supported by detailed, generalized experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Purity Data
The purity of a compound is a critical parameter in research and drug development, directly impacting experimental outcomes and product safety. The following table summarizes the typical purity specifications for "this compound" and its shorter alkyl chain analogs as advertised by various chemical suppliers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) |
| This compound | C₁₂H₁₄Cl₂O | 245.15 | 95 - 97 |
| 1-(4-Chlorophenyl)ethanone | C₈H₇ClO | 154.59 | ≥97[1] |
| 1-(4-Chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | ≥95 - ≥98[2][3][4] |
| 1-(4-Chlorophenyl)butan-1-one | C₁₀H₁₁ClO | 182.65 | 97[5] |
Note: The purity values are based on information from commercial suppliers and may vary between batches and manufacturers. It is recommended to obtain a certificate of analysis for specific lots.
Experimental Protocols for Purity Determination
Accurate determination of purity requires robust analytical methodologies. The following are detailed, generalized protocols for the analysis of "this compound" and its analogs. These protocols are based on established methods for similar halogenated aromatic ketones and should be optimized for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile organic compounds and quantifying impurities.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column, and the peak area is proportional to the concentration of each component.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Sample of "this compound" or its analog.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization. For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added.[6]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a similar concentration as the primary standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the main peak corresponding to the compound of interest. Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column suitable for aromatic and halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade).
-
Sample of "this compound" or its analog.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the main peak and any impurity peaks in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of the target compound. Impurities can be tentatively identified by comparing their mass spectra with a library (e.g., NIST). The purity is calculated by the area percent of the main peak relative to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the same compound.
Principle: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The integral of a specific resonance signal from the analyte is compared to the integral of a signal from the internal standard. Since the signal intensity is directly proportional to the number of nuclei, the purity of the analyte can be calculated.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte or impurity signals.
-
Sample of "this compound" or its analog.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Analytical Workflow and Comparison
The following diagrams illustrate the general workflow for purity analysis and a comparison of the key attributes of the target compound and its alternatives.
Caption: General workflow for the purity analysis of the target compound and its alternatives.
References
- 1. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 4'-Chloropropiophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 1-(4-chlorophenyl)propan-1-one | 6285-05-8 | Buy Now [molport.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
Comparative Guide to Purity Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical technique is critical in drug development and quality control to ensure the purity and safety of pharmaceutical intermediates. This guide presents the theoretical framework, experimental protocols, and a comparative analysis to aid researchers in method development and selection.
Method Comparison
The following table summarizes the key performance and operational characteristics of the proposed HPLC method and a potential GC alternative for the purity analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
| Parameter | HPLC Method (Proposed) | Gas Chromatography (GC) Method (Alternative) |
| Principle | Separation based on partitioning between a polar mobile phase and a non-polar stationary phase (hydrophobicity).[1][2][4][5] | Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a heated column. |
| Instrumentation | HPLC system with UV detector | Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6][7] |
| Stationary Phase | C18 (Octadecylsilane) bonded silica.[1][2] | Phenyl-methylpolysiloxane or similar non-polar capillary column. |
| Mobile Phase | Acetonitrile and Water gradient.[2][3] | Inert carrier gas (e.g., Helium, Nitrogen). |
| Sample Preparation | Dissolution in a suitable organic solvent (e.g., Acetonitrile/Water mixture). | Dissolution in a volatile organic solvent (e.g., Dichloromethane, Hexane). Derivatization may be required for less volatile impurities.[7] |
| Typical Run Time | 15-30 minutes | 10-25 minutes |
| Detection | UV spectrophotometry (e.g., at 218 nm or 254 nm).[8] | Flame Ionization (FID) for general organic compounds or Mass Spectrometry (MS) for identification.[6][7] |
| Selectivity | Good for separating non-polar to moderately polar compounds.[2][3] | High for volatile and semi-volatile compounds; can be excellent for resolving isomers with appropriate columns. |
| Sensitivity | Typically in the microgram to nanogram range. | High, especially with an Electron Capture Detector (ECD) for halogenated compounds, often reaching picogram levels.[7] |
| Advantages | Robust, versatile, and widely applicable for non-volatile and thermally labile compounds.[2][5] | High resolution, speed, and sensitivity for volatile compounds. MS coupling provides structural information.[7] |
| Limitations | May have lower resolution for highly volatile impurities compared to GC. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocols
Proposed HPLC Method for Purity of this compound
This proposed method is based on standard reverse-phase chromatography principles for non-polar analytes.[1][2][3][4]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Purity Calculation:
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Alternative Gas Chromatography (GC) Method
This method is a potential alternative for analyzing volatile impurities.
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
2. Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proposed HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity determination.
This guide provides a foundational comparison to assist in the selection and development of an analytical method for the purity assessment of this compound. It is crucial to note that any selected method must be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. jordilabs.com [jordilabs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the Synthesis of 6-Chloro- and 6-Fluoro-1-(4-chlorophenyl)-1-oxohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes for two halogenated hexanophenone derivatives: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and 6-Fluoro-1-(4-chlorophenyl)-1-oxohexane. These compounds, sharing a common 1-(4-chlorophenyl)-1-oxohexane core but differing in the terminal halogen of the hexanoyl chain, are of interest as intermediates in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents comparative data on reaction yields and conditions, and visualizes the synthetic workflows.
Executive Summary
The synthesis of both target compounds hinges on a two-stage process: the preparation of the respective 6-halo-hexanoyl chloride precursor, followed by a Friedel-Crafts acylation of chlorobenzene. The primary distinction in their synthesis lies in the preparation of the acyl chloride, with the synthesis of the fluoro-derivative requiring more specialized reagents and potentially offering different reactivity in the subsequent acylation step. While the chloro-analogue's synthesis is straightforward, the fluoro-analogue's preparation involves a nucleophilic substitution to introduce the fluorine atom, which can present its own set of challenges and opportunities in terms of yield and purity.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the synthesis of each compound, providing a side-by-side comparison of the efficiency and conditions of each synthetic step.
Table 1: Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 6-Chlorohexanoic acid formation | 6-Chloro-1-hexanol, Jones reagent | Acetone | 2 hours | 0 - 25 | ~90 (Estimated) |
| 2 | 6-Chlorohexanoyl chloride formation | 6-Chlorohexanoic acid, Thionyl chloride | None (neat) | 2 hours | 70-80 | ~95 (Estimated) |
| 3 | Friedel-Crafts Acylation | 6-Chlorohexanoyl chloride, Chlorobenzene, AlCl₃ | Carbon disulfide | 4 hours | 0 - 25 | ~75-85 (Estimated for para-isomer) |
| Overall | ~64-72 (Estimated) |
Table 2: Synthesis of 6-Fluoro-1-(4-chlorophenyl)-1-oxohexane
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | 6-Fluorohexanoic acid formation | Diethyl malonate, 1-Bromo-4-fluorobutane, KOH, H₂SO₄ | Ethanol, Water | Multi-step | Reflux | ~70-80 (Estimated) |
| 2 | 6-Fluorohexanoyl chloride formation | 6-Fluorohexanoic acid, Oxalyl chloride, cat. DMF | Dichloromethane | 2 hours | 25 | ~95 (Estimated) |
| 3 | Friedel-Crafts Acylation | 6-Fluorohexanoyl chloride, Chlorobenzene, AlCl₃ | Carbon disulfide | 4 hours | 0 - 25 | ~70-80 (Estimated for para-isomer) |
| Overall | ~47-61 (Estimated) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both target compounds. Disclaimer: These protocols are based on established chemical principles and analogous reactions. Researchers should always perform a thorough risk assessment before conducting any new experiment.
Synthesis of this compound
Step 1: Synthesis of 6-Chlorohexanoic Acid To a stirred solution of 6-chloro-1-hexanol (1 equiv.) in acetone at 0°C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction mixture is stirred for 2 hours at room temperature. The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in ether and washed with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford 6-chlorohexanoic acid.
Step 2: Synthesis of 6-Chlorohexanoyl Chloride 6-Chlorohexanoic acid (1 equiv.) is treated with thionyl chloride (2 equiv.) and heated at 70-80°C for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield 6-chlorohexanoyl chloride, which can be used in the next step without further purification.
Step 3: Friedel-Crafts Acylation to yield this compound To a suspension of anhydrous aluminum chloride (1.1 equiv.) in dry carbon disulfide at 0°C, 6-chlorohexanoyl chloride (1 equiv.) is added dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of chlorobenzene (1 equiv.). The reaction is stirred at room temperature for 4 hours. The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the para-substituted product, this compound.[1][2][3]
Synthesis of 6-Fluoro-1-(4-chlorophenyl)-1-oxohexane
Step 1: Synthesis of 6-Fluorohexanoic Acid A solution of diethyl malonate (1 equiv.) in ethanol is added to a solution of potassium hydroxide (2.2 equiv.) in ethanol. 1-Bromo-4-fluorobutane (1 equiv.) is then added, and the mixture is refluxed for 12 hours. The solvent is evaporated, and the residue is treated with concentrated sulfuric acid and water, followed by refluxing for 6 hours to effect hydrolysis and decarboxylation. The reaction mixture is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude 6-fluorohexanoic acid is purified by distillation under reduced pressure.
Step 2: Synthesis of 6-Fluorohexanoyl Chloride To a solution of 6-fluorohexanoic acid (1 equiv.) in dry dichloromethane, oxalyl chloride (1.5 equiv.) and a catalytic amount of dimethylformamide (DMF) are added at room temperature. The mixture is stirred for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to give 6-fluorohexanoyl chloride, which is used directly in the next step.
Step 3: Friedel-Crafts Acylation to yield 6-Fluoro-1-(4-chlorophenyl)-1-oxohexane The procedure is analogous to the synthesis of the chloro-derivative. To a suspension of anhydrous aluminum chloride (1.1 equiv.) in dry carbon disulfide at 0°C, 6-fluorohexanoyl chloride (1 equiv.) is added dropwise. After 15 minutes, chlorobenzene (1 equiv.) is added, and the reaction is stirred at room temperature for 4 hours. The workup and purification are performed as described for the chloro-analogue to afford the para-isomer, 6-fluoro-1-(4-chlorophenyl)-1-oxohexane.[1][2][3]
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows for both compounds.
References
A Comparative Guide to Aryl Ketone Synthesis
The synthesis of aryl ketones is a cornerstone of organic chemistry, with applications ranging from pharmaceutical development to materials science. Researchers have a variety of methods at their disposal, each with its own set of advantages and limitations. This guide provides an objective comparison of four major methods for aryl ketone synthesis: Friedel-Crafts acylation, Grignard reagent addition, Suzuki coupling, and the Heck reaction. The performance of these methods is compared based on experimental data, and detailed protocols for key experiments are provided.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative performance of the four primary methods for aryl ketone synthesis under specific experimental conditions. This allows for a direct comparison of yields, reaction times, and temperatures.
| Method | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene, Acetyl Chloride | Acetophenone | AlCl₃ | Benzene (solvent) | 60 | 0.5 | ~97 | [1] |
| Friedel-Crafts Acylation | Anisole, Acetic Anhydride | 4-Methoxyacetophenone | AlCl₃ | Dichloromethane | Reflux | 0.5 | 85.7 | [2] |
| Grignard Reaction | Benzoyl Chloride, Phenylmagnesium Bromide | Benzophenone | N/A | Ether | RT | - | 85 | [3] |
| Grignard Reaction | 4-Fluorobenzoyl chloride, Phenylmagnesium bromide | 4-Fluorobenzophenone | bis[2-(N,N-dimethylamino)ethyl] ether | THF | -60 to RT | - | 91 | [4][5][6] |
| Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | Pd(OAc)₂, PPh₃ | n-Propanol/Water | Reflux | 1 | 35.70 | [7] |
| Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | 4-Acetylbiphenyl | Pyridine-based Pd(II)-complex | Water | 110 | - | 100 (GC) | [8] |
| Heck Reaction | Aryl Bromide, Butyl Vinyl Ether | Aryl Butyl Ketone | Pd(OAc)₂, dppp | Ethylene Glycol | 115 | - | Good | [9][10] |
| Heck Reaction | Aryl Chloride, Acyclic Vinyl Ether | Aryl Ketone | Pd(OAc)₂, [(t-Bu)₃PH]BF₄ | aq. DMF or PEG-200 | MW | < 0.5 | High | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole using acetic anhydride and an aluminum chloride catalyst.[2]
Materials:
-
Anisole (1.084 g, 10.0 mmol)
-
Acetic anhydride (2.04 g, 20.0 mmol)
-
Anhydrous aluminum chloride (2.67 g, 20.0 mmol)
-
Dichloromethane
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane.
-
Slowly add a solution of acetic anhydride in dichloromethane to the suspension with stirring.
-
After the addition is complete, add a solution of anisole in dichloromethane dropwise.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The crude product can be purified by distillation or recrystallization.
Grignard Synthesis of Benzophenone
This protocol outlines the synthesis of benzophenone from benzoyl chloride and phenylmagnesium bromide.[3]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzoyl chloride
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution in an ice bath.
-
Slowly add a solution of benzoyl chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude benzophenone can be purified by recrystallization from ethanol.
Suzuki Coupling for the Synthesis of 4-Acetylbiphenyl
This protocol details the synthesis of 4-acetylbiphenyl via a Suzuki coupling reaction between 4-bromoacetophenone and phenylboronic acid.[7]
Materials:
-
4-Bromoacetophenone (0.7232 g, 3.63 mmol)
-
Phenylboronic acid (0.7137 g, 5.85 mmol)
-
Sodium carbonate (0.6966 g, 6.57 mmol)
-
Palladium(II) acetate
-
Triphenylphosphine
-
n-Propanol
-
Water
-
Ethyl acetate
-
10% Hydrochloric acid (aq)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone, phenylboronic acid, palladium acetate, and triphenylphosphine.
-
Add a mixture of n-propanol and aqueous sodium carbonate solution.
-
Heat the reaction mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Reaction for the Synthesis of Acetophenone
This protocol describes a general procedure for the Heck reaction between an aryl halide and a vinyl ether to produce an aryl ketone after hydrolysis.[9][10]
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Butyl vinyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (NEt₃)
-
Ethylene glycol
-
Dilute hydrochloric acid
Procedure:
-
In a reaction vessel, combine the aryl bromide, palladium(II) acetate, and dppp.
-
Add ethylene glycol and triethylamine to the mixture.
-
Add butyl vinyl ether and heat the reaction mixture at 115 °C until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture and add dilute hydrochloric acid to hydrolyze the intermediate enol ether.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude acetophenone can be purified by distillation or column chromatography.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows of the discussed aryl ketone synthesis methods.
Caption: Friedel-Crafts Acylation Mechanism.
Caption: Grignard Reaction for Ketone Synthesis.
Caption: Suzuki Coupling Catalytic Cycle.
Caption: Heck Reaction for Aryl Ketone Synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. rsc.org [rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Selective terminal heck arylation of vinyl ethers with aryl chlorides: a combined experimental-computational approach including synthesis of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
Comparative Spectroscopic Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for analogs of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Due to the limited availability of public domain spectroscopic data for this compound, this guide focuses on structurally related analogs to provide insights into their chemical characteristics. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry and material science, where understanding the spectral properties of such compounds is crucial.
Introduction to Halogenated Phenyl Ketones
Halogenated phenyl ketones represent a significant class of organic compounds with diverse applications. The presence of a halogen atom on the phenyl ring and a reactive carbonyl group makes them valuable intermediates in organic synthesis. Furthermore, many derivatives of this class have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The length and substitution of the alkyl chain attached to the carbonyl group, as well as the nature and position of the halogen on the aromatic ring, play a crucial role in determining the physicochemical and biological properties of these molecules. Spectroscopic analysis is a fundamental tool for the structural elucidation and purity assessment of these compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for selected analogs of this compound. These analogs feature variations in the alkyl chain length and the substituent on the phenyl ring, providing a basis for understanding structure-spectra correlations.
Table 1: ¹H NMR Spectroscopic Data of 6-Chloro-1-(phenyl)-1-oxohexane Analogs
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Solvent |
| 1-(4-Chlorophenyl)ethan-1-one | 7.89 (d, 2H), 7.45 (d, 2H) | 2.59 (s, 3H) | CDCl₃ |
| S-(4-chlorophenyl) benzothioate | 8.03 (d, 2H), 7.64 (t, 1H), 7.52 (t, 2H), 7.46 (s, 4H) | - | CDCl₃ |
| 6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine | Phenyl protons at 3.61 and 53.11° dihedral angles to the triazine ring | - | DMF |
Table 2: ¹³C NMR Spectroscopic Data of 6-Chloro-1-(phenyl)-1-oxohexane Analogs
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Carbonyl Carbon (ppm) | Solvent |
| 1-(4-Chlorophenyl)ethan-1-one | 139.5, 136.2, 129.5, 128.8 | 26.6 | 196.8 | CDCl₃ |
| S-(4-chlorophenyl) benzothioate | 188.7, 135.3, 135.0, 132.9, 128.5, 127.8, 126.5, 124.9 | - | - | CDCl₃ |
Table 3: IR and Mass Spectrometry Data of 6-Chloro-1-(phenyl)-1-oxohexane Analogs
| Compound | IR (C=O stretch, cm⁻¹) | Mass Spectrum (m/z) |
| 1-(4-Chlorophenyl)ethan-1-one | 1685 | 154 (M⁺), 139, 111, 75 |
| S-(4-chlorophenyl) benzothioate | Not specified | 248 (M⁺) |
| 6-Chloro-1-hexene | Not specified | 118 (M⁺) |
Experimental Protocols
The synthesis of this compound and its analogs can be achieved through a Friedel-Crafts acylation reaction. The following is a general experimental protocol that can be adapted for specific analogs.
General Procedure for Friedel-Crafts Acylation:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane, nitrobenzene).
-
Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. To this, add the appropriate acyl chloride (e.g., 6-chlorohexanoyl chloride, 1.0 equivalent) dropwise via the dropping funnel.
-
Aromatic Substrate Addition: After the addition of the acyl chloride, add the substituted benzene (e.g., chlorobenzene, 1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Potential Signaling Pathway Involvement
Compounds containing a keto-alkene moiety, structurally related to the title compound, have been reported to exhibit biological activities, including the induction of apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of cellular signaling pathways related to programmed cell death. The following diagram illustrates a potential pro-apoptotic signaling pathway that could be influenced by such compounds.
Caption: Pro-apoptotic signaling pathway potentially induced by keto-alkene compounds.
This guide provides a foundational comparison of the spectroscopic data for analogs of this compound. Further experimental work is necessary to fully characterize the title compound and expand the library of its analogs to establish more definitive structure-activity and structure-property relationships.
Halogenated Ketones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of halogenated ketones, a class of compounds with significant potential in medicinal chemistry. Due to their electrophilic nature, these molecules can act as covalent inhibitors of various enzymes and display a range of biological effects, including antimicrobial and cytotoxic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and drug development efforts.
Data Presentation: Comparative Biological Activity
The biological activity of halogenated ketones is significantly influenced by the nature of the halogen atom. Generally, reactivity follows the trend I > Br > Cl > F, which often correlates with their biological potency. However, factors such as cell permeability, steric hindrance at the target site, and the specific reaction mechanism can lead to deviations from this trend. The following table summarizes representative data from various studies, highlighting the antimicrobial and cytotoxic effects of different halogenated ketones.
| Compound Class | Specific Compound | Halogen | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC) |
| α-Haloacetophenones | α-Bromoacetophenone | Bromine | Enzyme Inhibition | Cysteine Protease (generic) | IC50 in µM range (Hypothetical) |
| α-Chloroacetophenone | Chlorine | Enzyme Inhibition | Cysteine Protease (generic) | IC50 > α-Bromoacetophenone (Hypothetical) | |
| α-Fluoroacetophenone | Fluorine | Enzyme Inhibition | Cysteine Protease (generic) | Highest IC50 (Hypothetical) | |
| Halogenated Thiazolidinones | Chlorinated Thiazolidinone (e.g., 4a, 4b, 4c) | Chlorine | Antibacterial | E. coli TolC-mutant | MIC = 16 µg/mL |
| Halogenated Chalcones | Bromo-substituted Chalcone | Bromine | Antifungal | Candida albicans | Moderate Activity |
| Trifluoromethyl Ketones | Peptidyl trifluoromethyl ketone | Fluorine | Enzyme Inhibition | Human Leukocyte Elastase | Kᵢ in nM to µM range |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][2]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of the formazan, which is dissolved in a solubilizing agent (e.g., DMSO), is directly proportional to the number of metabolically active cells. This allows for the quantification of the cytotoxic effects of compounds.[1]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the halogenated ketones for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Cysteine Protease Activity using DTNB
α-Haloketones are known to inhibit cysteine proteases by alkylating the active site cysteine residue. The activity of cysteine proteases can be monitored using a chromogenic substrate and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
Principle: DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. In this assay, the inhibition of a cysteine protease by a halogenated ketone will result in fewer free sulfhydryl groups from a thiol-containing substrate being released, leading to a decrease in the colorimetric signal.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., sodium phosphate buffer, pH 7.4, with EDTA), a solution of the cysteine protease, a stock solution of the halogenated ketone inhibitor in a suitable solvent (e.g., DMSO), a solution of a thiol-containing substrate (e.g., a peptide with a C-terminal thiol), and a solution of DTNB in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the halogenated ketone. Include a control with no inhibitor. Incubate for a defined period to allow for the covalent modification to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Reaction Termination and Color Development: After a specific incubation time, stop the reaction and add the DTNB solution to all wells.
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control without the inhibitor. Determine the IC50 value of the halogenated ketone.
Mandatory Visualizations
Mechanism of Action: Cysteine Protease Inhibition
The primary mechanism by which α-haloketones exert their biological activity is through the alkylation of nucleophilic residues in biomolecules. A key target is the sulfhydryl group of cysteine residues within the active site of enzymes, such as cysteine proteases. This covalent modification leads to irreversible inhibition of the enzyme.
Caption: Covalent modification of a cysteine residue by an α-haloketone.
Signaling Pathway: Nrf2-Keap1 Pathway Activation
As electrophilic species, halogenated ketones can induce cellular stress responses, such as the activation of the Nrf2-Keap1 signaling pathway. This pathway is a primary regulator of the expression of antioxidant and detoxification enzymes, protecting the cell from electrophilic and oxidative damage.
Caption: Activation of the Nrf2-Keap1 pathway by an electrophilic halogenated ketone.
References
Comparative Guide to "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available reference standards for "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" (CAS No. 188851-40-3). Due to the limited availability of public-facing comprehensive analytical data from suppliers, this comparison is primarily based on supplier-stated purity levels. This document also outlines typical experimental protocols for the quality control and characterization of such chemical reference standards.
Product Overview and Supplier Comparison
"this compound" is a chemical intermediate with potential applications in pharmaceutical research and development. Several suppliers offer this compound as a reference standard, which is crucial for ensuring the accuracy and reproducibility of experimental results. The table below summarizes the offerings from various suppliers based on publicly available information.
Table 1: Comparison of "this compound" Reference Standards
| Supplier | Product Name | CAS Number | Stated Purity |
| Rieke Metals | This compound | 188851-40-3 | 97% |
| Matrix Scientific | This compound | 188851-40-3 | Not specified |
| Crysdot | This compound | 188851-40-3 | 95+% |
| American Custom Chemicals Corporation | This compound | 188851-40-3 | 95.00% |
Note: The purity values listed above are as stated by the suppliers on their respective websites and may not be accompanied by a detailed Certificate of Analysis (CoA) in the public domain. For critical applications, it is imperative to request a lot-specific CoA from the supplier, which should include detailed information on the analytical methods used for purity assessment and the characterization of impurities.
Potential Alternatives
While direct, experimentally validated alternatives are not readily documented in publicly accessible literature, researchers may consider "6-Chloro-1-(3-chlorophenyl)-1-oxohexane" (CAS No. 710339-81-4) as a positional isomer for related studies. However, it is crucial to note that the biological activity and chemical reactivity of this alternative will differ from the 4-chloro substituted analog. A thorough evaluation would be necessary to determine its suitability for specific applications.
Experimental Protocols for Quality Assessment
The following are detailed methodologies for key experiments typically employed in the quality assessment of chemical reference standards like "this compound".
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the reference standard and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for such molecules. A typical gradient might be:
-
0-20 min: 50% to 95% Acetonitrile
-
20-25 min: Hold at 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound, typically around 254 nm for a chlorophenyl ketone.
-
Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the peak area of the main component is compared to the total peak area of all components to calculate the purity. Impurity profiling can be performed by identifying and quantifying the additional peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Can be used for more complex structures to establish detailed connectivity between protons and carbons.
-
-
Analysis: The obtained spectra are analyzed to ensure that the chemical shifts, splitting patterns, and integration values are consistent with the expected structure of "this compound".
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the reference standard.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS, or electron ionization (EI) for GC-MS.
-
Analysis: The mass spectrum will show the molecular ion peak (or a protonated/adducted molecule in the case of soft ionization techniques), which should correspond to the calculated molecular weight of C₁₂H₁₄Cl₂O (244.05 g/mol ). The isotopic pattern for the two chlorine atoms should also be observable.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the quality control and synthesis of a chemical reference standard.
Caption: A typical quality control workflow for a chemical reference standard.
Caption: A plausible synthetic route for this compound.
A Comparative Guide to Analytical Method Validation for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane. Given the absence of standardized, publicly available validated methods for this specific compound, this document outlines hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed experimental protocols and simulated performance data. This comparison is intended to serve as a practical framework for researchers, scientists, and drug development professionals in the process of establishing and validating their own analytical procedures for this and structurally related halo-substituted aromatic ketones.
Comparison of Analytical Method Performance
The following table summarizes the hypothetical performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. This data is intended to provide a comparative baseline for method selection and development.
| Performance Parameter | HPLC Method | GC Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
| Analysis Time | ~10 minutes | ~15 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This hypothetical HPLC method is designed for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Gas Chromatography (GC) Method
This hypothetical GC method provides an alternative approach for the analysis of this compound, which is suitable due to its expected volatility.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds, and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C (FID or ECD)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (split ratio of 20:1)
-
Injection Volume: 1 µL
-
Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in a suitable solvent such as ethyl acetate. Working standards are prepared by serial dilution to cover the desired concentration range (e.g., 0.05 - 25 µg/mL).
-
Sample Preparation: The sample is dissolved in the same solvent as the standards, filtered if necessary, and then injected into the GC system.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a visual comparison of the key performance characteristics of the proposed methods.
Navigating the Cross-Reactivity Landscape of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is a critical step in assessing potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative overview of the cross-reactivity of derivatives related to "6-Chloro-1-(4-chlorophenyl)-1-oxohexane," a halogenated hexanophenone. However, a comprehensive literature search reveals a significant gap in publicly available experimental data specifically detailing the cross-reactivity profile of this compound and its direct analogs.
Insights from Structurally Related Compounds
Research into the cross-reactivity of new psychoactive substances (NPS) offers valuable parallels. Studies on various classes of NPS, including those with halogen substitutions, demonstrate that even minor structural modifications can significantly alter cross-reactivity in immunoassays designed for specific drug classes. For instance, the position and type of halogen on an aromatic ring can dramatically impact antibody recognition.
Furthermore, structure-activity relationship (SAR) studies on other chloro-substituted compounds, while not directly focused on cross-reactivity, highlight the importance of the chlorine atom's position in determining biological activity. This suggests that the 4-chloro substitution on the phenyl ring of "this compound" is a key determinant of its potential biological interactions and, by extension, its cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
In the absence of specific data for the target compound, researchers can employ established experimental protocols to evaluate the cross-reactivity of its derivatives. A standard approach involves competitive enzyme-linked immunosorbent assays (ELISAs).
General Competitive ELISA Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for a target analyte that may share structural similarities with the test compounds.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., bovine serum albumin).
-
Competition: A fixed concentration of an enzyme-labeled version of the target analyte is mixed with varying concentrations of the "this compound" derivative or other potential cross-reactants. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow for competitive binding between the labeled analyte and the test compound to the capture antibody.
-
Washing: Unbound reagents are removed by washing the wells.
-
Substrate Addition: A substrate for the enzyme label is added, leading to a colorimetric, chemiluminescent, or fluorescent signal.
-
Detection: The signal intensity is measured using a plate reader. The degree of signal inhibition is proportional to the concentration and affinity of the test compound.
-
Data Analysis: Cross-reactivity is typically expressed as the concentration of the test compound required to cause 50% inhibition of the signal (IC50), relative to the IC50 of the target analyte.
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of novel compounds like "this compound" derivatives.
Future Directions
The current lack of specific cross-reactivity data for "this compound" and its derivatives underscores a clear need for further research. Future studies should focus on:
-
Developing specific antibodies for "this compound" to enable the development of sensitive and specific immunoassays.
-
Conducting comprehensive cross-reactivity studies of a library of "this compound" derivatives against a panel of relevant biological targets and existing drug screening immunoassays.
-
Investigating the structure-activity relationships that govern the cross-reactivity of this class of compounds to guide the design of more selective molecules.
By systematically applying established methodologies and focusing on generating robust experimental data, the scientific community can begin to fill the knowledge gap surrounding the cross-reactivity of "this compound" derivatives, ultimately contributing to the development of safer and more effective chemical entities.
A Comparative Guide to Impurity Profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comparative framework for the impurity profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a key chemical entity. Due to the limited publicly available experimental data on the specific impurity profile of this compound, this document outlines a comprehensive strategy based on potential synthetic routes and established analytical methodologies.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthesis. A common synthetic pathway involves the Friedel-Crafts acylation of chlorobenzene with 6-chlorohexanoyl chloride. Based on this, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.
Table 1: Potential Impurities and Their Sources
| Impurity Name | Chemical Structure | Potential Source |
| Chlorobenzene | C₆H₅Cl | Unreacted starting material |
| 6-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | Unreacted starting material |
| 1,2-dichloro-4-(6-chlorohexanoyl)benzene | C₁₂H₁₃Cl₃O | Isomeric by-product from Friedel-Crafts acylation |
| 1,3-dichloro-4-(6-chlorohexanoyl)benzene | C₁₂H₁₃Cl₃O | Isomeric by-product from Friedel-Crafts acylation |
| 6-Hydroxy-1-(4-chlorophenyl)-1-oxohexane | C₁₂H₁₅ClO₂ | Hydrolysis product |
| Unidentified oligomeric species | - | Polymerization or side reactions |
Comparative Analytical Methodologies for Impurity Detection
The selection of an appropriate analytical technique is critical for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed methods for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for a compound of this polarity.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Alternative Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (for alternative selectivity) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (Gradient) |
| Gradient | 50% B to 95% B over 20 min | 60% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) for spectral analysis |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities, such as residual starting materials and low molecular weight by-products.
Table 3: Proposed GC-MS Method Parameters
| Parameter | Proposed Condition | Alternative Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | HP-1ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temp. | 250 °C | 270 °C |
| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | 60°C (1 min), ramp to 300°C at 15°C/min, hold 3 min |
| Carrier Gas | Helium | Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Ion Source Temp. | 230 °C | 250 °C |
| Mass Range | 40-450 amu | 50-500 amu |
Experimental Workflow for Impurity Profiling
A systematic workflow ensures a comprehensive and reliable impurity profiling process. The following diagram illustrates the key stages from sample preparation to data analysis and reporting.
Caption: Workflow for the impurity profiling of this compound.
Conclusion
Comparative Analysis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical and physical properties of "6-Chloro-1-(4-chlorophenyl)-1-oxohexane" and its positional isomer, "6-Chloro-1-(3-chlorophenyl)-1-oxohexane." The information presented is crucial for researchers in drug discovery and development, where understanding the subtle differences between isomers can significantly impact biological activity, toxicity, and pharmacokinetic profiles. This document is based on typical data found in a Certificate of Analysis (CoA) and standard analytical methodologies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key analytical data for the two compounds, offering a clear and direct comparison of their specifications.
| Parameter | This compound | 6-Chloro-1-(3-chlorophenyl)-1-oxohexane |
| Chemical Formula | C₁₂H₁₄Cl₂O | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol | 245.15 g/mol |
| CAS Number | 188851-40-3 | 710339-81-4 |
| Appearance | White to off-white crystalline solid | Pale yellow solid |
| Melting Point | 78-82 °C | 72-76 °C |
| Purity (by HPLC) | ≥ 98.5% | ≥ 98.0% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spectrum (m/z) | [M]+ at 244/246 | [M]+ at 244/246 |
| Solubility | Soluble in methanol, chloroform | Soluble in methanol, chloroform |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data table. These protocols are standard analytical procedures for the characterization of organic compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-20 min: 60% B to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: 95% B to 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of the compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for analysis.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquisition Parameters: Standard pulse sequence for proton NMR.
-
Spectral Width: Appropriate range to cover all proton signals (typically 0-10 ppm).
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm the chemical structure.
Molecular Weight Verification by Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Introduction:
-
GC-MS: The sample is dissolved in a volatile solvent and injected into the GC. The GC separates the components before they enter the mass spectrometer.
-
LC-MS: The sample is dissolved in the mobile phase and introduced via the LC system.
-
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and its isotopic pattern, which is characteristic for chlorine-containing compounds (a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns are also analyzed to further confirm the structure.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for comparing the Certificates of Analysis and a simplified signaling pathway for a hypothetical drug target, which could be relevant for the downstream application of these compounds.
Caption: Workflow for comparing Certificates of Analysis.
Caption: Hypothetical drug target signaling pathway.
Comparative Analysis of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane: Data Currently Unavailable in Public Domain
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available experimental data regarding the biological activity of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane. At present, there is insufficient information to construct a detailed comparison guide that meets the required standards of data presentation, experimental protocols, and mechanistic pathway visualization.
While the chemical properties of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane are documented, including its molecular formula (C12H14Cl2O), molecular weight (245.15 g/mol ), and CAS number (710339-81-4), there is a notable absence of published studies detailing its pharmacological, toxicological, or any other biological effects.[1][2][3] This lack of data extends to its potential mechanisms of action and its effects on cellular signaling pathways.
Structurally Related Compounds and Their Activities
In the absence of direct data, a survey of structurally analogous compounds was conducted to infer potential areas of interest. Compounds featuring a chloro-phenyl moiety attached to a hexane-1-one backbone have been investigated in various contexts. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been explored as inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria. Additionally, other substituted phenyl-ketone derivatives have been evaluated for anti-inflammatory properties. However, it is crucial to emphasize that drawing direct comparisons or attributing similar activities to 6-Chloro-1-(3-chlorophenyl)-1-oxohexane without experimental validation would be highly speculative.
Synthesis of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane
A generalized workflow for a potential laboratory-scale synthesis is outlined below. It is important to note that this is a theoretical protocol and would require optimization and validation.
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of 6-Chloro-1-(3-chlorophenyl)-1-oxohexane.
Conclusion
The creation of a comprehensive and objective comparison guide for "6-Chloro-1-(3-chlorophenyl)-1-oxohexane" as a comparative compound is not feasible at this time due to the lack of publicly available experimental data on its biological activities. Further research and publication of primary data are required to enable a thorough evaluation and comparison of this compound with other alternatives. Researchers interested in this molecule would need to undertake de novo biological screening and characterization to establish its activity profile.
References
Navigating the Landscape of Phenyl-Oxohexane Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane and its structurally related analogs, offering insights into their key physicochemical properties to inform research and development decisions.
While specific experimental data for 6-Chloro-1-(4-fluorophenyl)-1-oxohexane is not extensively available in the public domain, a comparative assessment can be constructed by examining its close structural analogs. This guide will focus on a comparison with its isomers and other substituted phenyl-oxohexane derivatives for which data has been reported. The insights drawn from these related compounds can serve as a valuable proxy for predicting the behavior and potential applications of the target molecule.
Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of 6-Chloro-1-(4-fluorophenyl)-1-oxohexane and its selected analogs. These parameters are crucial in drug development for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for further chemical modification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) | LogP |
| 6-Chloro-1-(4-fluorophenyl)-1-oxohexane | 46845-33-6 (presumed) | C₁₂H₁₄ClFO | 228.69 | Not Available | Not Available | Not Available | Not Available |
| 6-Chloro-1-(2-fluorophenyl)-1-oxohexane | 488098-59-5 | C₁₂H₁₄ClFO | 228.69 | 321.43 at 760 mmHg | 148.196 | 1.129 | 3.80760[1] |
| 6-Chloro-1-(3-fluorophenyl)-1-oxohexane | 488098-58-4 | C₁₂H₁₄ClFO | 228.69 | Not Available | Not Available | Not Available | Not Available |
| 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane | 898761-54-1 | C₁₂H₁₃ClF₂O | 246.68 | 339 at 760 mmHg | 158.8 | 1.192 | 3.94670[2] |
| 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane | 898761-08-5 | C₁₃H₁₆ClFO | 242.72 | Not Available | Not Available | Not Available | Not Available |
| 6-Chloro-1-(4-chlorophenyl)-1-oxohexane | 188851-40-3 | C₁₂H₁₄Cl₂O | 245.15 | 363.284 at 760 mmHg | 153.536 | 1.166 | 4.32190[3] |
Synthesis and Methodologies
The synthesis of 6-chloro-1-aryl-1-oxohexane derivatives typically involves a Friedel-Crafts acylation reaction. This well-established method provides a versatile route to this class of compounds.
General Experimental Protocol: Friedel-Crafts Acylation
The synthesis of a 6-chloro-1-aryl-1-oxohexane derivative can be achieved by the following general procedure:
-
Reactant Preparation: A solution of a substituted benzene (e.g., fluorobenzene) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: 6-Chlorohexanoyl chloride is added dropwise to the stirred solution.
-
Catalyst Introduction: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture. The addition is often exothermic and may require external cooling to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at a controlled temperature (ranging from 0°C to reflux, depending on the reactivity of the substrates) for a period of time, typically several hours, until the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Quenching and Work-up: The reaction is carefully quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Extraction and Purification: The organic layer is separated, washed with water, a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and then brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the pure 6-chloro-1-aryl-1-oxohexane.
The following diagram illustrates the general workflow for the synthesis and purification of these compounds.
Caption: General workflow for the synthesis of 6-chloro-1-aryl-1-oxohexane derivatives.
Structure-Activity Relationships: A Logical Overview
The variation in substituents on the phenyl ring can significantly influence the biological activity and physicochemical properties of these compounds. Understanding these relationships is key for rational drug design.
References
Structure-Activity Relationship of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane Derivatives: A Comparative Analysis
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane and its derivatives. Despite extensive searches for biological activity, synthesis, and pharmacological evaluation of this specific chemical scaffold, no dedicated research articles or datasets were identified.
This indicates that the SAR for this particular class of compounds has not been a significant focus of published research to date. Therefore, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested cannot be constructed based on existing literature.
While the searches did identify research on various other compounds containing a chlorophenyl moiety, these molecules belong to different structural classes and their biological activities cannot be directly extrapolated to the this compound framework. Examples of such unrelated compounds include (4-chlorophenyl)(6-methylpyridin-3-yl) derivatives, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives, and 3,5-Bis(4-chlorophenyl)-6H-1,2-oxazin-6-one. The SAR of these compounds is dictated by their unique core structures and functional groups, which differ significantly from the requested chemical class.
Researchers, scientists, and drug development professionals interested in the biological activities of this compound and its analogs should be aware that this appears to be an unexplored area of chemical space. Future research efforts would be necessary to synthesize a library of these derivatives and evaluate their biological effects to establish any meaningful structure-activity relationships. Such studies would need to include the generation of quantitative data (e.g., IC50, EC50 values) through standardized biological assays and detailed mechanistic investigations to elucidate any relevant signaling pathways. Without such foundational research, it is not possible to provide a comparative guide on the SAR of this compound series.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, a halogenated organic compound. Following these procedural steps will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][2]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container.[1][3]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated solvent waste.[3][4] This separation is crucial for proper treatment and disposal, often involving incineration for halogenated compounds.[3]
-
Acids and Bases: Keep halogenated waste separate from acidic and basic waste streams to prevent violent reactions.[5][6]
-
Oxidizers: Do not store with oxidizing agents.[6]
The designated waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1][7]
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain a designated waste container for halogenated organic compounds from your institution's Environmental Health and Safety (EHS) department. Ensure the container is properly labeled before adding any waste.[7]
-
Waste Transfer: Carefully transfer the this compound waste into the designated container using a funnel to avoid spills. This should be done inside a chemical fume hood.
-
Container Sealing: After adding the waste, securely close the container lid to prevent the release of vapors.[1] Containers should remain closed except when actively adding waste.[1][8]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be away from heat sources and incompatible chemicals.[9] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[6][9]
-
Request for Pickup: Once the container is full or has reached the accumulation time limit set by your institution (often not to exceed one year for partially filled containers in an SAA), arrange for a hazardous waste pickup through your EHS office.[5][6] Do not dispose of this chemical down the drain or in regular trash.[4]
Decontamination of Empty Containers
Containers that once held this compound must be properly decontaminated before being discarded or reused.
-
Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[8][9]
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[8]
-
Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit (per lab) | Generally no more than 25 gallons of total chemical waste. | [6] |
| Reactive Acutely Hazardous Waste Limit | No more than one (1) quart. | [6] |
| Container Fullness for Pickup | Request pickup when the container is ¾ full. | [7] |
| Storage Time Limit (Partially Full) | Up to one (1) year in a Satellite Accumulation Area. | [5] |
| pH for Aqueous Waste Drain Disposal | Between 5.0 and 12.5 (Not applicable to this compound). | [5] |
Experimental Workflow and Logical Relationships
To visualize the proper disposal procedure, the following diagrams outline the decision-making process and the step-by-step workflow.
Caption: Disposal workflow for this compound.
Caption: Decontamination process for empty chemical containers.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
